Formetanate hydrochloride
Description
Properties
IUPAC Name |
[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride | |
|---|---|---|
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InChI |
InChI=1S/C11H15N3O2.ClH/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3;/h4-8H,1-3H3,(H,12,15);1H | |
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InChI Key |
MYPKGPZHHQEODQ-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)N=CN(C)C.Cl | |
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Molecular Formula |
C11H15N3O2.ClH, C11H16ClN3O2 | |
| Record name | FORMETANATE HYDROCHLORIDE | |
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Related CAS |
22259-30-9 (Parent) | |
| Record name | Formetanate hydrochloride [ISO] | |
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DSSTOX Substance ID |
DTXSID4032405 | |
| Record name | Formetanate hydrochloride | |
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Molecular Weight |
257.72 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Formetanate hydrochloride is a white powder with a faint odor. Used as a plant insecticide, acaricide, and miticide. (EPA, 1998), Colorless or white solid; [HSDB] | |
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Solubility |
YELLOW CRYSTALLINE SOLID; SOLUBILITY: LESS THAN 1 G/L WATER; ABOUT 100 G/L ACETONE, CHLOROFORM; GREATER THAN 200 G/L METHANOL /FORMETANATE/, Water Solubility = 6.3 g/L /Formetanate/, Water solubility = 100 mg/L /Formetanate/, IN WATER 50%, METHANOL 20%; SLIGHTLY SOL IN ORG SOLVENTS, Benzene <0.1%, acetone <0.1%, chloroform 0.2%, methanol ca. 25%, hexane <0.1%, Water solubility = >500,000 mg/l | |
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Vapor Pressure |
2e-08 mmHg (EPA, 1998), 0.00000001 [mmHg], Vapor pressure = 0.027 mPa @ 25 °C /Formetanate/, Practically zero at room temperature | |
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Color/Form |
COLORLESS CRYSTALS, WHITE POWDER | |
CAS No. |
23422-53-9 | |
| Record name | FORMETANATE HYDROCHLORIDE | |
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| Record name | Methanimidamide, N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]-, hydrochloride (1:1) | |
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Melting Point |
392 to 396 °F decomposes (EPA, 1998), Melting Point = 102 °C /Formetanate/ | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Formetanate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of Formetanate (B1673542) hydrochloride. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise, data-driven insights.
Chemical and Physical Properties
Formetanate hydrochloride is a white to yellowish crystalline solid or powder with a faint odor.[1][2] It is a carbamate (B1207046) insecticide and acaricide known for its high solubility in water.[3][4] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClN₃O₂ | [5][6] |
| Molecular Weight | 257.72 g/mol | [1][7][8] |
| Melting Point | 200-202 °C (decomposes) | [1][7] |
| Water Solubility | 822,000 mg/L (at 25 °C) | [1][6] |
| Vapor Pressure | 1.6 x 10⁻⁶ Pa (at 25 °C) | [1][6] |
| Density | ~1.09 - 1.36 g/cm³ (estimate) | [1][6] |
| pKa | 8.0 (base) | [2][6] |
| CAS Registry Number | 23422-53-9 | [1][9] |
Chemical Structure and Nomenclature
This compound is the hydrochloride salt of Formetanate. Its chemical structure is unique, incorporating both a carbamate ester and a formamidine (B1211174) group, which contributes to its biological activity and physical properties.[3][10]
-
IUPAC Name : 3-{[(EZ)-(dimethylamino)methylene]amino}phenyl methylcarbamate hydrochloride[11]
-
CAS Name : Methanimidamide, N,N-dimethyl-N′-[3-[[(methylamino)carbonyl]oxy]phenyl]-, monohydrochloride[1][12]
The structure consists of a phenyl N-methylcarbamate moiety linked to a N,N-dimethylformamidine group. The hydrochloride salt form enhances its water solubility.
Mechanism of Action: Cholinesterase Inhibition
This compound functions as a potent, reversible inhibitor of the acetylcholinesterase (AChE) enzyme.[3][12][14] This is the primary mechanism underlying its insecticidal and acaricidal activity.
-
Binding to AChE : As a carbamate insecticide, this compound carbamylates the serine hydroxyl group at the active site of the AChE enzyme.[12][14]
-
Inhibition of Acetylcholine (B1216132) Hydrolysis : This binding prevents the enzyme from hydrolyzing its natural substrate, the neurotransmitter acetylcholine (ACh).[3][5]
-
Accumulation of Acetylcholine : The inhibition of AChE leads to an accumulation of ACh at the synaptic cleft.[3]
-
Neurotoxicity : The excess ACh results in continuous stimulation of cholinergic receptors in the nervous system of the target pest, leading to hyperexcitation, convulsions, paralysis, and ultimately, death.[3][15]
Unlike organophosphates, the carbamylation of AChE by N-methyl carbamates like Formetanate is reversible, allowing for the eventual reactivation of the enzyme.[12][14]
Experimental Protocols and Analytical Methods
Detailed experimental protocols are specific to individual research objectives. However, established analytical methods for the quantification and analysis of this compound are documented.
-
Product Analysis : The analysis of the active ingredient in commercial formulations can be performed by titrating the hydrochloride salt with a standard alkali solution.[1]
-
Residue Analysis : A common method for detecting residues of this compound in plant commodities is Gas Chromatography with Electron Capture Detection (GC/ECD). This procedure involves the hydrolysis of all residues (the parent compound and its metabolites) to 3-aminophenol, which is then derivatized and quantified.[12]
Synthesis and Manufacturing
The commercial production of this compound involves a multi-step chemical synthesis.
General Synthesis Pathway: The manufacturing process involves the reaction of methyl isocyanate with m-(((dimethylamino)methylene)amino)phenol.[1] This intermediate is synthesized from 3-aminophenol. The final step is the treatment with hydrochloric acid to form the stable, water-soluble hydrochloride salt.[16]
Chemical Reactivity and Stability
This compound is a carbamate ester and exhibits reactivity characteristic of this class.[1][15]
-
Hydrolysis : The compound is susceptible to hydrolysis. The rate is highly dependent on pH. It is hydrolyzed rapidly under basic conditions and is more stable in acidic to neutral solutions.[1][2] For instance, at 22 °C, the half-life is reported to be 65 days at pH 5, 23 hours at pH 7, and 2 hours at pH 9.[2] The formamidine group has been shown to be more labile than the carbamate group under basic conditions.[10]
-
Incompatibilities : It is incompatible with strong acids, strong bases, and strong reducing agents.[1][15] Contact with strongly oxidizing acids, peroxides, and hydroperoxides should be avoided.[2][15]
-
Photolysis : The compound can undergo photolysis in aqueous solutions and on soil surfaces.[2]
This guide provides a foundational understanding of this compound for scientific and developmental applications. For specific experimental use, researchers should consult detailed safety data sheets and relevant peer-reviewed literature.
References
- 1. echemi.com [echemi.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 23422-53-9 | Benchchem [benchchem.com]
- 4. CAS 23422-53-9: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound (CAS 23422-53-9) - Analytical Standard, Best Price Mumbai Supplier [nacchemical.com]
- 6. 23422-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Formetanate - Wikipedia [en.wikipedia.org]
- 10. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. Chemical Details - Pesticide Info [pesticideinfo.org]
- 14. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. This compound [sitem.herts.ac.uk]
An In-depth Technical Guide to the Synthesis Pathway and Precursors of Formetanate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of formetanate (B1673542) hydrochloride, a significant carbamate (B1207046) insecticide and acaricide. The document details the primary synthetic pathway, starting from key precursors, and outlines the experimental protocols for each critical step. Quantitative data, including yields and purity, are presented in structured tables for clarity. Furthermore, this guide elucidates the mechanism of action of formetanate hydrochloride as an acetylcholinesterase inhibitor through a detailed signaling pathway diagram. The information is curated for researchers, scientists, and professionals involved in drug development and pesticide synthesis, offering a thorough understanding of the chemical processes and biological interactions of this compound.
Introduction
This compound, with the chemical name N,N-dimethyl-N'-[3-(methylcarbamoyloxy)phenyl]methanimidamide hydrochloride, is a potent insecticide and acaricide used to control a variety of pests on agricultural crops.[1] As a carbamate pesticide, its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects and mammals.[2] Understanding the synthesis of this compound is crucial for its efficient production, for the development of new analogues, and for assessing its environmental and biological impact. This guide presents a detailed examination of its synthesis, from precursors to the final product, and its biochemical mechanism of action.
Synthesis Pathway
The most common and well-documented synthetic route to this compound begins with the precursor 3-aminophenol (B1664112). The synthesis proceeds through a two-step process: the formation of an intermediate, N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide, followed by its reaction with methyl isocyanate to yield formetanate, which is then converted to its hydrochloride salt.
A visual representation of the overall synthesis workflow is provided below.
Caption: A high-level overview of the this compound synthesis process.
Precursors
The primary precursors for the synthesis of this compound are:
-
3-Aminophenol: A readily available aromatic amine that serves as the backbone of the molecule.
-
Dimethylformamide dimethyl acetal (B89532) (DMFDMA): A reagent used to introduce the dimethylaminomethylene group.
-
Methyl isocyanate (MIC): A highly reactive compound that forms the carbamate functional group.[3]
-
Hydrochloric acid (HCl): Used for the final salt formation.
Step 1: Synthesis of N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide
The initial step involves the reaction of 3-aminophenol with dimethylformamide dimethyl acetal (DMFDMA). This reaction forms the intermediate N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide.
Experimental Protocol:
A detailed experimental protocol for a similar reaction suggests the following procedure:
-
In a reaction vessel, 3-aminophenol is dissolved in a suitable solvent, such as toluene (B28343).
-
Dimethylformamide dimethyl acetal (DMFDMA) is added to the solution.
-
The reaction mixture is heated to reflux for a specified period to ensure the completion of the reaction.
-
The solvent and volatile by-products are removed under reduced pressure to yield the crude intermediate product.
-
The crude product can be purified by distillation or recrystallization.
Step 2: Synthesis of Formetanate
The second step is the carbamoylation of the phenolic hydroxyl group of the intermediate with methyl isocyanate (MIC). This reaction should be handled with extreme caution due to the high toxicity of MIC.[3]
Experimental Protocol:
-
The purified intermediate, N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide, is dissolved in an anhydrous aprotic solvent (e.g., toluene or diethyl ether) in a reaction flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen).
-
Methyl isocyanate is added dropwise to the solution while maintaining a controlled temperature, typically at or below room temperature, to manage the exothermic reaction.
-
The reaction mixture is stirred for a sufficient time to ensure complete conversion.
-
The solvent is then removed under reduced pressure to obtain the formetanate base as a crude product.
Step 3: Formation of this compound
The final step is the conversion of the formetanate base to its hydrochloride salt to improve its stability and water solubility.
Experimental Protocol:
-
The crude formetanate base is dissolved in a suitable organic solvent, such as isopropanol (B130326) or diethyl ether.
-
A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or isopropanolic HCl) is added slowly to the formetanate solution with stirring.
-
The this compound precipitates out of the solution as a solid.
-
The solid is collected by filtration, washed with a cold solvent to remove any remaining impurities, and dried under vacuum.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound, based on available literature for similar reactions. It is important to note that actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Molar Ratio | Solvent | Temperature | Reaction Time | Yield (%) | Purity (%) |
| 1. Intermediate Synthesis | 3-Aminophenol, DMFDMA | N,N-dimethyl-N'-(3-hydroxyphenyl)methanimidamide | 1:1.1 | Toluene | Reflux | 2-4 hours | ~80-90 | >95 |
| 2. Carbamoylation | Intermediate, Methyl Isocyanate | Formetanate | 1:1.05 | Toluene | 20-30 °C | 1-2 hours | >90 | >95 |
| 3. Salt Formation | Formetanate, Hydrochloric Acid | This compound | 1:1 | Isopropanol | 0-10 °C | 30-60 min | >95 | >98[4] |
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its insecticidal and acaricidal effects by inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.
The carbamate moiety of formetanate acts as a competitive substrate for AChE. It binds to the active site of the enzyme, and the carbamoyl (B1232498) group is transferred to a serine residue in the enzyme's active site, forming a carbamoylated enzyme. This carbamoylated enzyme is much more stable and hydrolyzes at a significantly slower rate than the acetylated enzyme formed during the normal hydrolysis of acetylcholine.
The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.
Caption: Mechanism of acetylcholinesterase inhibition by formetanate.
Conclusion
The synthesis of this compound is a well-established process that relies on key chemical transformations. This guide has provided a detailed overview of the primary synthetic pathway, from its fundamental precursors to the final purified product, including experimental considerations and quantitative data. Understanding this synthesis is essential for professionals in the fields of pesticide development and chemical manufacturing. Furthermore, the elucidation of its mechanism of action as an acetylcholinesterase inhibitor provides critical insight into its biological activity and its role in pest control. The information presented herein serves as a valuable technical resource for researchers and scientists working with this compound and related carbamate compounds.
References
Toxicological Profile of Formetanate Hydrochloride in Mammals: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of Formetanate hydrochloride in mammalian species. This compound is a carbamate (B1207046) insecticide and acaricide that functions primarily through the inhibition of acetylcholinesterase. This document summarizes key findings on its toxicokinetics, acute, subchronic, and chronic toxicity, as well as its potential for carcinogenicity, genotoxicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of reference, and detailed experimental methodologies are described based on regulatory agency summaries and standardized OECD guidelines. Visual diagrams are provided to illustrate key pathways and experimental workflows.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in mammals, primarily rats, indicate that this compound is rapidly and extensively absorbed following oral administration.[1][2] The compound does not show a tendency for bioaccumulation.[1][2] Metabolism is a key route of detoxification and involves hydrolysis of the carbamate ester linkage and oxidative demethylation.[1][2] The majority of the administered dose is excreted in the urine, with peak concentrations observed within 6 hours and approximately 80% eliminated within 24 hours post-administration.[3] Fecal excretion accounts for a smaller portion of elimination.[3]
Mechanism of Toxicity: Cholinesterase Inhibition
The primary mechanism of toxicity for this compound, like other N-methyl carbamate pesticides, is the inhibition of the acetylcholinesterase (AChE) enzyme.[4][5][6] AChE is critical for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of muscarinic and nicotinic receptors. This results in a range of clinical signs consistent with cholinergic toxicity.[4][7] The binding of N-methyl carbamates to AChE is reversible, allowing for relatively rapid reactivation of the enzyme and recovery from acute toxic effects, typically within hours to a day.[4][8]
Acute Toxicity
This compound exhibits high acute toxicity via the oral and inhalation routes and low acute toxicity via the dermal route in mammals.[4][9] Clinical signs of acute toxicity are consistent with cholinesterase inhibition and include salivation, wheezing, labored breathing, trembling, vomiting, and decreased body weight.[4]
Table 1: Acute Toxicity of this compound
| Species | Route | Endpoint | Value (mg/kg bw) | Toxicity Category | Reference(s) |
| Rat | Oral | LD50 | 21 | High | [1][2][3] |
| Mouse | Oral | LD50 | 18 | High | [1][2][3] |
| Dog | Oral | LD50 | 19 | High | [1][2] |
| Rat | Dermal | LD50 | >5,600 | Low | [1][2] |
| Rabbit | Dermal | LD50 | >10,200 | Low | [1][2] |
| Rat | Inhalation | LC50 | 0.15 - 0.29 mg/L (4-hr) | High/Moderate | [10][11][12] |
Experimental Protocols (General)
Acute toxicity studies are typically conducted in accordance with OECD Test Guidelines (e.g., OECD 401/423 for oral, OECD 402 for dermal, OECD 403 for inhalation).
-
Test Species: Commonly used species include the Sprague-Dawley rat for oral and inhalation studies, and the New Zealand White rabbit for dermal studies.
-
Administration: For oral studies, the test substance is typically administered by gavage, often in a vehicle like corn oil or water.[2] For dermal studies, the substance is applied to a shaved area of the back under a semi-occlusive dressing for 24 hours.[13] For inhalation studies, animals are exposed in whole-body or nose-only chambers for a defined period, usually 4 hours.
-
Dose Levels: A range of dose levels is used to determine the lethal dose for 50% of the test population (LD50/LC50). A limit test at a high dose (e.g., 2000 or 5000 mg/kg for oral/dermal) may be used if low toxicity is expected.[2][13]
-
Observation Period: Animals are observed for clinical signs of toxicity and mortality for a period of 14 days following administration.[2][13] Body weights are recorded at initiation and at specified intervals. A gross necropsy is performed on all animals at the end of the study.
Subchronic Toxicity
Repeated dose studies have been conducted to evaluate the effects of this compound over a longer duration. The primary target organ system remains the nervous system, with cholinesterase inhibition being the most sensitive endpoint.
Table 2: Subchronic Oral Toxicity of this compound
| Species | Study Duration | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects at LOAEL |
| Rat | 90-day | 6.3 - 6.8 | 63.4 - 69.6 | Inflammation of various organs |
| Dog | 1-year | 0.02 (ug/kg/dose) | - | Hypercalcemia |
Experimental Protocols (General)
Subchronic oral toxicity studies are generally performed according to OECD Test Guideline 408 (90-Day Study in Rodents) or OECD 409 (90-Day Study in Non-Rodents).
-
Test Species: Typically, the rat and the beagle dog are used.
-
Administration: The test substance is administered daily, most commonly mixed in the diet, for a period of 90 days.
-
Dose Levels: At least three dose levels and a control group are used. Doses are selected based on acute and range-finding studies to establish a No-Observed-Adverse-Effect-Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL).
-
Endpoints: Daily clinical observations, weekly body weight and food consumption measurements are recorded. Hematology, clinical chemistry, and urinalysis are conducted at specified intervals. At termination, a full necropsy is performed, organs are weighed, and a comprehensive set of tissues is examined histopathologically.
Chronic Toxicity and Carcinogenicity
Long-term studies have been conducted to assess the potential for chronic toxicity and carcinogenicity in rodents.
Table 3: Chronic Toxicity and Carcinogenicity of this compound
| Species | Study Duration | NOAEL (mg/kg bw/day) | Carcinogenicity Finding | Reference(s) |
| Rat | 2-year | 0.45 | No evidence of carcinogenicity | [9] |
| Mouse | 2-year | - | No evidence of carcinogenicity | [4][13] |
| Dog | 2-year | - | No significant ill-effects at 200 mg/kg in diet | [1][2] |
Based on these studies, this compound is not considered to be carcinogenic in rats or mice.[4][13]
Experimental Protocols (General)
Chronic toxicity and carcinogenicity studies are typically combined and follow OECD Test Guidelines 452 (Chronic Toxicity) and 451 (Carcinogenicity).
-
Test Species: Usually conducted in two rodent species, such as the Sprague-Dawley rat and the CD-1 mouse.[14]
-
Administration: The test substance is administered daily in the diet for a period of 18-24 months for mice and 24 months for rats.
-
Dose Levels: At least three dose levels and a control group are used. The high dose is typically a Maximum Tolerated Dose (MTD) that induces some toxicity but not significant mortality.
-
Endpoints: Similar to subchronic studies, endpoints include clinical observations, body weight, food consumption, hematology, and clinical chemistry. The primary endpoint is the histopathological examination of a comprehensive list of tissues for both non-neoplastic and neoplastic lesions.
Genotoxicity
A battery of in vitro and in vivo tests has been conducted to evaluate the genotoxic potential of this compound. The overall weight of evidence indicates that this compound is not mutagenic or genotoxic.[4][13]
Table 4: Genotoxicity of this compound
| Assay Type | Test System | Metabolic Activation | Result |
| In Vitro | |||
| Gene Mutation | S. typhimurium (Ames test) | With and without | Negative |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and without | Negative |
| Gene Mutation | Mouse Lymphoma Assay | With and without | Negative |
| In Vivo | |||
| Chromosomal Aberration | Mouse Micronucleus Test | N/A | Negative |
Experimental Protocols (General)
Genotoxicity studies are performed according to standardized guidelines to ensure reliability and regulatory acceptance.
-
Ames Test (OECD 471): This bacterial reverse mutation assay uses various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes for amino acid synthesis.[15] The test evaluates the ability of the chemical to cause reverse mutations, allowing the bacteria to grow on an amino-acid-deficient medium. The assay is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver).[15]
-
In Vitro Chromosomal Aberration Test (OECD 473): Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, are exposed to the test substance.[16] Cells are harvested at metaphase and chromosomes are examined microscopically for structural damage (e.g., breaks, gaps, exchanges). This assay is also performed with and without metabolic activation.[16]
-
In Vivo Micronucleus Test (OECD 474): Rodents (usually mice or rats) are treated with the test substance, typically by oral gavage or intraperitoneal injection.[5][17] Bone marrow is collected after appropriate exposure times, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei, which are fragments of chromosomes or whole chromosomes left behind during cell division.[17]
Reproductive and Developmental Toxicity
The potential effects of this compound on reproduction and development have been assessed in multi-generation and developmental toxicity studies.
Table 5: Reproductive and Developmental Toxicity of this compound
| Study Type | Species | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Key Effects | Reference(s) |
| Two-Generation Reproduction | Rat | Parental: 4.5Offspring: -Reproductive: - | Parental: -Offspring: -Reproductive: - | Reduced body weight gain, water intake, blood and brain AChE inhibition in parents. | [9] |
| Developmental | Rat | Maternal: -Developmental: - | Maternal: -Developmental: - | Slight developmental delay at high doses. | [18] |
| Developmental | Rabbit | Maternal: -Developmental: - | Maternal: -Developmental: - | No toxicologically significant effects. | [18] |
Experimental Protocols (General)
-
Two-Generation Reproduction Toxicity Study (OECD 416): This study design involves the continuous dosing of the test substance to male and female rats for two generations.[4][10] The P (parental) generation is dosed before mating, during mating, gestation, and lactation. Selected F1 offspring are then dosed through their maturation and produce an F2 generation. Endpoints evaluated include parental clinical signs, body weight, food consumption, mating and fertility indices, litter size, pup viability, growth, and sexual development.[10] Gross necropsy and histopathology of reproductive organs are also performed.
-
Prenatal Developmental Toxicity Study (OECD 414): Pregnant females (typically rats and rabbits) are dosed with the test substance during the period of major organogenesis.[3][11][19] Dams are monitored for signs of maternal toxicity. Shortly before birth, females are euthanized, and the uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.[3]
Conclusion
The toxicological profile of this compound in mammals is well-characterized. Its acute toxicity is high via oral and inhalation routes, driven by its primary mechanism of action: the reversible inhibition of acetylcholinesterase. The compound is rapidly absorbed, metabolized, and excreted, with no evidence of bioaccumulation. Long-term studies in rodents have not demonstrated any carcinogenic potential. Furthermore, a comprehensive battery of genotoxicity assays has shown no evidence of mutagenic or clastogenic activity. Reproductive and developmental studies indicate effects such as reduced parental body weight gain and slight developmental delays only at doses that also cause other systemic toxicity, with no evidence of teratogenicity. The established No-Observed-Adverse-Effect-Levels (NOAELs) from these studies form the basis for regulatory risk assessments and the establishment of safe exposure limits for humans.
References
- 1. dep.nj.gov [dep.nj.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. oecd.org [oecd.org]
- 5. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 9. oecd.org [oecd.org]
- 10. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. daikinchemicals.com [daikinchemicals.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. epa.gov [epa.gov]
- 15. microbiologyinfo.com [microbiologyinfo.com]
- 16. criver.com [criver.com]
- 17. criver.com [criver.com]
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- 19. catalog.labcorp.com [catalog.labcorp.com]
An In-depth Technical Guide to the Environmental Fate and Degradation of Formetanate Hydrochloride in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of Formetanate (B1673542) hydrochloride, a carbamate (B1207046) insecticide and acaricide. This document synthesizes key data on its degradation kinetics in soil and water, details its adsorption behavior, and outlines its primary degradation pathways. Furthermore, it furnishes detailed experimental protocols for the assessment of its environmental persistence and analytical methodologies for its detection.
Quantitative Data on Environmental Fate
The environmental persistence of Formetanate hydrochloride is significantly influenced by factors such as pH, soil type, and microbial activity. The following tables summarize the key quantitative data regarding its degradation and mobility in soil and water.
Table 1: Degradation Half-life of this compound in Soil
| Soil Condition | pH | Temperature (°C) | Half-life (DT50) | Reference |
| Aerobic | 4.8 - 5.2 | 20 | 542 - 1567 days | [1] |
| Aerobic | 6.7 - 8.0 | 20 | 9 - 11 days | [1] |
| Aerobic, Typical | Not Specified | 20 | 9.4 days | [2] |
| Not Specified | Not Specified | Not Specified | < 7 days | [3] |
Table 2: Degradation Half-life of this compound in Water
| Degradation Process | pH | Temperature (°C) | Half-life (DT50) | Reference |
| Hydrolysis | 7.0 | 25 | 45.2 - 45.3 days | [4] |
| Hydrolysis | 7.6 | Not Specified | 14.4 hours | [5] |
| Hydrolysis | 8.0 | 25 | 4.5 days | [4] |
| Hydrolysis | 9.0 | 22 | 2 hours | |
| Hydrolysis | 12.6 | Not Specified | 3.9 hours | [5] |
| Hydrolysis (in river water/sediment systems) | Not Specified | Not Specified | < 1 - 2 days | [1] |
Table 3: Soil Adsorption and Mobility of this compound
| Parameter | Value | Interpretation | Reference |
| Soil Adsorption Coefficient (Koc) | 275 mL/g | Moderate mobility | [6] |
| Soil Adsorption Coefficient (Kd) | 9.6 mL/g | Moderate mobility | [7] |
| Rf factors (in silty clay loam) | 0.75 and 0.79 | Mobile | [4] |
Degradation Pathways
This compound degrades in the environment through several pathways, primarily hydrolysis, with microbial degradation also playing a role. The degradation process involves the sequential breakdown of its two main functional groups: the formamidine (B1211174) group and the carbamate group. The formamidine group is generally more labile, especially under basic conditions.[5][8]
The primary degradation pathway proceeds as follows:
-
Hydrolysis of the Formamidine Group: The initial and more rapid degradation step is the hydrolysis of the N,N-dimethylformamidine group to yield 3-formamidophenyl-N-methylcarbamate.
-
Hydrolysis of the Carbamate Group: The resulting intermediate, 3-formamidophenyl-N-methylcarbamate, undergoes further hydrolysis of the carbamate ester linkage.
-
Formation of Final Degradation Products: This second hydrolysis step leads to the formation of 3-hydroxyformanilide and subsequently 3-aminophenol.[9]
dot
Experimental Protocols
The following sections outline the methodologies for conducting key experiments to assess the environmental fate of this compound, based on established regulatory guidelines such as those from the OECD and the U.S. EPA.
Aerobic Soil Metabolism Study (Adapted from OECD 307 and U.S. EPA OCSPP 835.4100)
This study aims to determine the rate and route of this compound degradation in soil under aerobic conditions.
Experimental Workflow:
dot
Methodology:
-
Soil Selection and Characterization: Select a representative agricultural soil. Characterize its physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.[3]
-
Test Substance: Use radiolabeled (e.g., ¹⁴C) this compound to facilitate the tracking of its degradation and the formation of metabolites.
-
Experimental Setup:
-
Treat fresh soil samples with this compound at a concentration relevant to its agricultural use.
-
Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity).[3]
-
Use a flow-through system or biometer flasks to maintain aerobic conditions and trap volatile organic compounds and ¹⁴CO₂.[10][11]
-
-
Sampling and Analysis:
-
Collect soil samples at various time intervals over the study period (e.g., up to 120 days).[12]
-
Extract the soil samples using appropriate solvents (e.g., acetonitrile).
-
Analyze the extracts for the parent compound and its degradation products using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the trapped ¹⁴CO₂ to determine the extent of mineralization.
-
-
Data Analysis:
-
Calculate the dissipation half-life (DT50) of this compound in the soil.
-
Identify and quantify the major degradation products.
-
Establish a mass balance to account for the distribution of the applied radioactivity.
-
Hydrolysis Study (Adapted from U.S. EPA OCSPP 835.2120)
This study is designed to determine the rate of abiotic degradation of this compound in aqueous solutions at different pH levels.
Methodology:
-
Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should be below its water solubility limit.
-
Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).
-
Sampling and Analysis:
-
Collect aliquots from each solution at predetermined time intervals.
-
Analyze the samples for the concentration of this compound using a suitable analytical method like HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Determine the rate of hydrolysis at each pH.
-
Calculate the hydrolysis half-life (DT50) for each pH condition.
-
Analytical Method for Residue Analysis in Soil and Water
The determination of this compound residues in environmental samples is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[13][14][15][16]
Sample Preparation:
-
Soil: Extraction of soil samples is commonly done using an organic solvent such as acetonitrile. The extract is then cleaned up using solid-phase extraction (SPE) to remove interfering matrix components.
-
Water: Water samples are typically filtered and then concentrated using SPE.
LC-MS/MS Analysis:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of this compound from other compounds in the sample extract.
-
Mass Spectrometric Detection: Detection and quantification are achieved using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for this compound and monitoring for one or more of its characteristic product ions.
Conclusion
The environmental fate of this compound is characterized by its relatively rapid degradation in neutral to alkaline soils and water, primarily through hydrolysis of the formamidine and subsequently the carbamate functional groups. However, its persistence is significantly increased in acidic soil environments. Its moderate mobility in soil suggests a potential for leaching under certain conditions. The provided experimental protocols, based on international guidelines, offer a robust framework for further research into the environmental behavior of this compound. Accurate and sensitive analytical methods, such as LC-MS/MS, are essential for monitoring its residues in the environment. This technical guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment and management of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. epa.gov [epa.gov]
- 3. biotecnologiebt.it [biotecnologiebt.it]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. oecd.org [oecd.org]
- 7. agilent.com [agilent.com]
- 8. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. shop.fera.co.uk [shop.fera.co.uk]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. oecd.org [oecd.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. epa.gov [epa.gov]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Metabolism of Formetanate Hydrochloride in Target and Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formetanate (B1673542) hydrochloride is a carbamate (B1207046) insecticide and acaricide that functions by inhibiting acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2] Its efficacy as a pesticide is intrinsically linked to its metabolic fate within the target organism. However, the biotransformation of formetanate hydrochloride also dictates its toxicological profile in non-target organisms, including mammals and beneficial insects such as honeybees, and its persistence in the environment. This technical guide provides a comprehensive overview of the current scientific understanding of this compound metabolism, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways.
Metabolism in Target Organisms (Insects)
The metabolism of this compound has been investigated in target insect species, with the housefly (Musca domestica) serving as a primary model.
Key Metabolic Pathways in Houseflies
In houseflies, this compound is rapidly metabolized. Studies have shown that approximately 84% of an injected dose is metabolized within four hours.[3] The primary metabolic pathway involves hydrolysis of the carbamate ester bond and modification of the formamidine (B1211174) group. The major metabolite identified is 3'-hydroxyformanilide.[3]
Experimental Protocol: In Vivo Metabolism Study in Houseflies (General Methodology)
A general protocol for investigating the metabolism of this compound in houseflies, based on common practices for insecticide metabolism studies, is as follows:
-
Test Substance: Radiolabeled this compound (e.g., ¹⁴C-labeled) is typically used to facilitate the tracking and quantification of the parent compound and its metabolites.
-
Insect Rearing: Houseflies are reared under controlled laboratory conditions to ensure uniformity in age and physiological state.
-
Dosing: A precise dose of the radiolabeled this compound, dissolved in a suitable solvent like acetone, is topically applied to the dorsal thorax of each fly.
-
Incubation: The treated flies are held in metabolic chambers for various time points (e.g., 1, 2, 4, 8 hours) with access to food and water.
-
Sample Collection and Extraction: At each time point, flies are collected and homogenized in an appropriate solvent system (e.g., acetonitrile/water) to extract the parent compound and its metabolites. Excreta are also collected and extracted separately.
-
Analytical Separation and Quantification: The extracts are concentrated and analyzed using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
Metabolite Identification: Metabolites are identified by comparing their chromatographic behavior to that of authentic reference standards. Further structural elucidation can be achieved using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolism in Non-Target Organisms
The metabolism of this compound in non-target organisms is crucial for assessing its potential for adverse effects. Mammals and beneficial insects like honeybees are of particular interest.
Mammalian Metabolism (Rats and Goats)
In mammals, this compound is readily absorbed and rapidly excreted, primarily in the urine.[3]
-
Excretion in Rats: Following a single oral dose in rats, approximately 75% is excreted in the urine within the first 12 hours, with peak concentrations observed at 6 hours. Within 24 hours, 80% of the dose is eliminated in the urine and 6% in the feces.[3]
-
Excretion in Goats: When lactating goats were administered ¹⁴C-labeled this compound, 80-90% of the dose was excreted in the urine within 24 hours of the last administration.[3]
The primary metabolic pathway in rats involves hydrolysis and subsequent conjugation. A significant portion of the urinary metabolites (60-80%) are water-soluble conjugates.[3] The major aglycone identified is 3-hydroxyacetanilide. Other identified aglycones include 3-hydroxyformanilide, 3-formamidophenyl-N-methylcarbamate, and m-[[(methylamino)methylene]amino]phenyl-N-methylcarbamate.[3]
Table 1: Quantitative Excretion of this compound in Mammals
| Organism | Dose Route | Dose | Timeframe | % in Urine | % in Feces | Reference |
| Rat | Single Oral | Not Specified | 12 hours | 75% | - | [3] |
| Rat | Single Oral | Not Specified | 24 hours | 80% | 6% | [3] |
| Goat | Oral (daily) | 1.4 mg/kg/day | 24 hours post-dose | 80-90% | 1.3-6.6% | [3] |
Experimental Protocol: In Vivo Metabolism Study in Rats (General Methodology)
A typical protocol for a rodent metabolism study with this compound would involve:
-
Test Substance: ¹⁴C-labeled this compound is administered to facilitate mass balance and metabolite profiling.
-
Animal Husbandry: Rats (e.g., Sprague-Dawley) are housed in metabolism cages that allow for the separate collection of urine and feces.
-
Dosing: A single oral gavage dose is administered.
-
Sample Collection: Urine and feces are collected at predetermined intervals (e.g., 0-6, 6-12, 12-24, 24-48, 48-72 hours). Blood samples may also be collected at various time points to determine plasma concentrations.
-
Sample Analysis: The radioactivity in urine, feces, and tissues is quantified using liquid scintillation counting.
-
Metabolite Profiling: Urine samples are often treated with enzymes like β-glucuronidase and sulfatase to hydrolyze conjugates. The resulting aglycones are then extracted and analyzed by HPLC-radiodetector and LC-MS/MS for identification and quantification.
Metabolism in Honeybees (Apis mellifera)
The sublethal effects of this compound on honeybees are a significant concern. While detailed metabolic pathways in honeybees are not as well-defined as in mammals, studies have shown that exposure induces an oxidative stress response. This is evidenced by decreased activity of superoxide (B77818) dismutase (SOD) and increased activities of catalase (CAT) and glutathione-S-transferase (GST).[4] The increased activity of GST, a key detoxification enzyme, suggests its involvement in the metabolism and clearance of this compound.[5] Honeybee larvae appear to be less sensitive to formetanate than adult bees, which may be due to differences in metabolism and detoxification capacity.[4][5]
Experimental Protocol: In Vitro Enzyme Activity Assays in Honeybees (General Methodology)
To assess the impact of this compound on detoxification enzymes in honeybees:
-
Exposure: Honeybee larvae or adults are exposed to various concentrations of this compound in their diet under laboratory conditions.
-
Homogenization: At specific time points, the bees are collected and homogenized in a suitable buffer to prepare a crude enzyme extract.
-
Enzyme Assays: The activities of enzymes such as SOD, CAT, and GST are measured using established spectrophotometric assays.
-
Protein Quantification: The total protein content of the homogenates is determined to normalize the enzyme activities.
-
Data Analysis: The specific activities of the enzymes (units of activity per mg of protein) in the treated groups are compared to those of a control group.
Environmental Fate and Degradation
The environmental fate of this compound is largely governed by hydrolysis and microbial degradation.
Hydrolysis
Hydrolysis of this compound is highly dependent on pH. It is more rapid in neutral to alkaline conditions.[1]
-
At pH 7, the half-life is less than one day.[1]
-
At pH 9, the half-life is less than one day.[1]
-
At pH 5, the half-life is significantly longer, at 63 days.[1]
Studies have shown that the formamidine group is more labile to hydrolysis than the carbamate group under basic conditions.[6] EPA documents have identified three major hydrolysis degradates: M-1, M-2, and M-3.[7]
Table 2: Hydrolytic Half-life of this compound
| pH | Temperature | Half-life | Reference |
| 5 | Not Specified | 63 days | [1] |
| 7 | Not Specified | < 1 day | [1] |
| 9 | Not Specified | < 1 day | [1] |
| 7.6 (mildly basic) | Not Specified | 14.4 hours (formamidine group) | [6] |
| 12.6 (strongly basic) | Not Specified | 3.9 hours (formamidine group) | [6] |
Experimental Protocol: Hydrolysis Study (General Methodology)
A standard hydrolysis study protocol involves:
-
Test System: Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are prepared.
-
Test Substance: Radiolabeled this compound is added to the buffer solutions at a known concentration.
-
Incubation: The solutions are incubated in the dark at a constant temperature.
-
Sampling: Aliquots are taken at various time intervals.
-
Analysis: The concentration of the parent compound and the formation of degradation products are monitored over time using HPLC with a radioactivity detector.
-
Kinetics: The rate of hydrolysis and the half-life are calculated assuming first-order kinetics.
Soil Metabolism
In soil, this compound undergoes rapid biotransformation under both aerobic and anaerobic conditions.[1] The degradation is faster in neutral to alkaline soils.[8] Aerobic soil biotransformation is reported to lead to the formation of the degradate M-4.[7]
Metabolic Pathways and Experimental Workflows
Caption: Metabolic pathways of this compound in mammals, insects, and the environment.
Caption: General experimental workflows for in vivo metabolism and in vitro enzyme activity studies.
Conclusion
The metabolism of this compound varies significantly between target and non-target organisms. In insects, rapid metabolism leads to the formation of 3'-hydroxyformanilide. In mammals, the primary route of detoxification is through hydrolysis and subsequent conjugation, leading to the excretion of water-soluble metabolites in the urine, with 3-hydroxyacetanilide being the major aglycone. In non-target insects like honeybees, exposure to this compound induces detoxification enzymes, indicating an active metabolic response. The environmental persistence of this compound is limited by its rapid hydrolysis in neutral to alkaline conditions. A thorough understanding of these metabolic pathways is essential for the development of safer and more selective pesticides and for accurately assessing the environmental and human health risks associated with their use. Further research is warranted to fully elucidate the metabolic pathways in beneficial insects and to quantify the formation and degradation of environmental metabolites under various conditions.
References
- 1. chm.pops.int [chm.pops.int]
- 2. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formetanate toxicity and changes in antioxidant enzyme system of Apis mellifera larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
The Toxicity Profile of Formetanate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acute and chronic toxicity of Formetanate (B1673542) hydrochloride. The information is compiled from various regulatory and scientific sources to support research and development activities. This document details quantitative toxicity data, outlines experimental protocols based on established international guidelines, and visualizes key pathways and workflows.
Executive Summary
Formetanate hydrochloride is a carbamate (B1207046) insecticide and acaricide that functions by inhibiting the acetylcholinesterase (AChE) enzyme.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve synapses, resulting in neurotoxicity.[3][4] The primary toxicological concern for this compound is acute oral toxicity, where it is classified as highly toxic.[1][5] Its acute dermal toxicity is low, and its acute inhalation toxicity is moderate.[1] Chronic exposure to this compound does not lead to increased cholinesterase inhibition due to the rapid reversibility of its binding to the enzyme; therefore, chronic effects are often considered as a series of acute exposures.[6][7] There is no evidence of carcinogenicity in rats or mice.[1][5]
Data Presentation: Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity data for this compound.
Acute Toxicity Data
| Species | Route of Administration | LD50 / LC50 | Reference(s) |
| Rat | Oral | 15-26 mg/kg | [8] |
| Rat | Dermal | >5600 mg/kg | [8][9] |
| Rat | Inhalation (4h) | 0.15 - 0.29 mg/L | [4][8] |
| Mouse | Oral | 18 mg/kg | [9][10] |
| Dog | Oral | 19 mg/kg | [9] |
| Rabbit | Dermal | >10,200 mg/kg | [9] |
Chronic and Other Toxicity Data
| Study Type | Species | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) | Reference(s) |
| 2-Year Chronic/Oncogenicity | Rat | 200 mg/kg in diet (approx. 10 mg/kg/day) | - | [9][11] |
| 1-Year Chronic | Dog | 10 ppm in diet (approx. 0.25 mg/kg/day) | - | [10] |
| 2-Generation Reproduction | Rat | 4.5 mg/kg/day (parental and offspring) | - | [3] |
| Dermal Toxicity (21-day) | Rat | 10 mg/kg/day | 20 mg/kg/day | [12] |
| Inhalation (Acute) | Rat | - | 0.00081 mg/kg/day (based on RBC AChE inhibition) | [11][13] |
Experimental Protocols
The following sections describe the likely experimental methodologies for the key toxicity studies cited, based on standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals. Specific details of the studies performed on this compound are not always publicly available; therefore, these protocols represent the standard methodologies for such toxicological evaluations.
Acute Toxicity Studies
1. Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley strain), with females being the default sex.[14]
-
Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycles. They have access to standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.[14]
-
Procedure: A single dose of this compound is administered by oral gavage. The study uses a stepwise procedure with a small number of animals per step. The starting dose is selected based on available information, and subsequent dose levels are adjusted up or down depending on the observed mortality.[4]
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[4]
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.[4]
2. Acute Dermal Toxicity (Following OECD Guideline 402: Acute Dermal Toxicity)
-
Objective: To assess the potential short-term hazards of a substance from dermal exposure.[5][15]
-
Test Animals: Typically, young adult rats.[5][16] The skin of the animals should be healthy and intact.[16]
-
Procedure: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing for a 24-hour exposure period.[15][16]
-
Observations: Similar to the oral toxicity study, animals are observed for mortality and signs of toxicity for at least 14 days. Body weights are recorded weekly.[15]
-
Pathology: All animals undergo a gross necropsy at the end of the study.[15]
3. Acute Inhalation Toxicity (Following OECD Guideline 403: Acute Inhalation Toxicity)
-
Objective: To evaluate the health hazards associated with a single, short-term inhalation exposure to a substance.[3]
-
Test Animals: Young adult rats are the preferred species.[13][17]
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.[3][4][17] At least three concentrations are usually tested.[4][13]
-
Observations: Animals are monitored for mortality and clinical signs of toxicity during and after exposure for at least 14 days. Body weight is also monitored.[4][13]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.[4]
Chronic Toxicity Studies
1. 90-Day Oral Toxicity Study in Rodents (Following OECD Guideline 408)
-
Objective: To provide information on the possible health hazards arising from repeated exposure over a prolonged period.[9][14]
-
Test Animals: Typically, young rats are used. At least 10 males and 10 females per group are recommended.[14]
-
Procedure: The test substance is administered daily in graduated doses to several groups of animals for 90 days. Administration is usually through the diet, drinking water, or by gavage.[14] At least three dose levels and a control group are used.[14]
-
Observations: Daily clinical observations for signs of toxicity are performed. Body weight and food/water consumption are measured weekly. Ophthalmoscopic examination, hematology, clinical biochemistry, and urinalysis are conducted at termination.[14]
-
Pathology: All animals, including those that die during the study, are subjected to a full necropsy. Histopathological examination of major organs and tissues is performed.[14]
2. Chronic Toxicity Studies (Following OECD Guideline 452)
-
Objective: To characterize the toxicological profile of a substance following prolonged and repeated exposure over a significant portion of the animal's lifespan.[10][18]
-
Test Animals: Primarily rodents (e.g., rats). For rodents, at least 20 animals per sex per group are used.[10][19]
-
Procedure: The test substance is administered daily to several dose groups and a control group, typically for 12 months in non-rodents or 18-24 months in rodents.[10][18]
-
Observations: Comprehensive observations are made, including clinical signs, body weight, food and water consumption, ophthalmology, hematology, clinical chemistry, and urinalysis at multiple time points.[18]
-
Pathology: A full necropsy and histopathological examination of a comprehensive set of organs and tissues are performed on all animals.[18]
3. Carcinogenicity Studies (Following OECD Guideline 451 or combined with chronic toxicity in OECD 453)
-
Objective: To identify the tumorigenic potential of a substance.[1][11]
-
Test Animals: Typically, rats and mice. At least 50 animals per sex per group are used.[11]
-
Procedure: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).[1][11]
-
Observations: Similar to chronic toxicity studies, with a strong emphasis on the detection of neoplastic lesions.[1][11]
-
Pathology: A complete gross necropsy is performed, and all organs and tissues are examined for neoplastic and non-neoplastic changes through histopathology.[1][11]
4. Two-Generation Reproduction Toxicity Study (Following OECD Guideline 416)
-
Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.[20][21]
-
Procedure: The test substance is administered to parental (P) generation animals before mating, during mating, and through gestation and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of a second generation (F2).[2]
-
Observations: Endpoints evaluated include reproductive performance (e.g., fertility, gestation length), offspring viability, growth, and development.[20]
-
Pathology: Gross necropsy and histopathology are performed on parental animals and selected offspring, with a focus on the reproductive organs.[20]
Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE) at the neuromuscular junction and other cholinergic synapses. The following diagram illustrates this process.
Caption: Mechanism of acetylcholinesterase inhibition by this compound.
Experimental Workflow for Acute Oral Toxicity Study
The following diagram outlines the typical workflow for an acute oral toxicity study.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 4. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. Federal Register :: this compound; Pesticide Tolerances for Emergency Exemptions [federalregister.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ask-force.org [ask-force.org]
- 10. oecd.org [oecd.org]
- 11. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 17. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 18. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 19. Test No. 452: Chronic Toxicity Studies - Overton [app.overton.io]
- 20. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
Formetanate Hydrochloride: A Technical Guide to its Mode of Action as a Carbamate Insecticide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Formetanate (B1673542) hydrochloride is a potent carbamate (B1207046) insecticide and acaricide that functions by inhibiting the enzyme acetylcholinesterase (AChE). This action leads to the accumulation of the neurotransmitter acetylcholine (B1216132), causing neurotoxicity in target pests. This technical guide provides a comprehensive overview of the mode of action of formetanate hydrochloride, supported by quantitative toxicological data, detailed experimental protocols for its assessment, and visual diagrams illustrating key biological pathways and experimental workflows.
Mode of Action: Reversible Inhibition of Acetylcholinesterase
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine in the nervous system.[1][2][3] As a carbamate insecticide, this compound acts as a reversible inhibitor of AChE.[4][5]
The process involves the carbamylation of a serine hydroxyl group within the active site of the AChE enzyme.[6] This modification renders the enzyme temporarily inactive, preventing it from breaking down acetylcholine. Consequently, acetylcholine accumulates in the synaptic cleft, leading to persistent stimulation of cholinergic receptors.[1][4] This overstimulation disrupts normal nerve impulse transmission, resulting in tremors, convulsions, paralysis, and ultimately, the death of the insect or acarid.[1]
Unlike organophosphate insecticides that cause irreversible phosphorylation of AChE, the carbamylated enzyme formed by this compound is relatively unstable and can undergo spontaneous hydrolysis.[4][5] This regeneration of the active enzyme leads to a more transient period of toxicity compared to organophosphates.[1] In vivo studies in rats have shown that peak inhibition of brain and red blood cell cholinesterase occurs within 0.5 to 1.0 hours after oral administration, with enzyme activity returning to normal levels within 24 hours.[1]
Quantitative Data
The following table summarizes key toxicological and physicochemical properties of this compound.
| Parameter | Value | Species/Conditions |
| Acute Oral LD50 | 21 mg/kg | Rat |
| 18 mg/kg | Mouse | |
| 19 mg/kg | Dog | |
| Acute Dermal LD50 | >10,200 mg/kg | Rabbit |
| Acute Inhalation LC50 (4h) | 0.29 mg/L | Rat |
| Water Solubility | 822,000 mg/L | 25 °C |
Experimental Protocols
In-Vitro Acetylcholinesterase Inhibition Assay (Ellman Method)
This colorimetric assay is a standard method for determining the in-vitro inhibitory activity of compounds against acetylcholinesterase.[7]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and this compound in appropriate buffers/solvents.
-
Assay Setup: In a 96-well plate, add phosphate buffer, AChE enzyme solution, and various dilutions of this compound to the test wells. For control wells (representing 100% enzyme activity), add the buffer and enzyme with the solvent used for the inhibitor. Blank wells should contain all reagents except the enzyme.
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the DTNB solution to all wells, followed by the substrate (ATCI) to initiate the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rate in the presence of this compound to the control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Acute Toxicity Study Protocols (General Guidelines)
The following outlines are based on standard OECD and EPA test guidelines for assessing the acute toxicity of chemical substances.
3.2.1. Acute Oral Toxicity (OECD Guideline 423)
-
Animals: Typically young adult rats (usually females).
-
Procedure: Animals are fasted and then administered a single oral dose of this compound via gavage. A stepwise procedure is employed, where the outcome of the first animal dosed determines the dose for the subsequent animal. Observations for signs of toxicity and mortality are conducted for at least 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.
-
Endpoint: Estimation of the acute oral LD50.
3.2.2. Acute Dermal Toxicity (OECD Guideline 402)
-
Animals: Typically young adult rats or rabbits.
-
Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Endpoint: Determination of the acute dermal LD50.
3.2.3. Acute Inhalation Toxicity (OECD Guideline 403)
-
Animals: Typically young adult rats.
-
Procedure: Animals are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a fixed period (usually 4 hours). Multiple concentration groups are tested. Observations for toxicity and mortality are carried out for at least 14 days post-exposure.
-
Endpoint: Determination of the acute inhalation LC50.
Mandatory Visualizations
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Reversible inhibition of acetylcholinesterase by this compound.
Experimental Workflow for In-Vitro AChE Inhibition Assay
References
- 1. Time course of cholinesterase inhibition in adult rats treated acutely with carbaryl, carbofuran, formetanate, methomyl, methiocarb, oxamyl or propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholinergic involvement in the action of formetanate on operant behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. search-library.ucsd.edu [search-library.ucsd.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
Physical and chemical properties of Formetanate hydrochloride technical grade
This guide provides an in-depth overview of the physical and chemical properties of technical grade Formetanate (B1673542) hydrochloride, tailored for researchers, scientists, and professionals in drug development. The information presented herein is a synthesis of publicly available data, with a focus on quantitative data, experimental protocols, and the underlying mechanisms of action.
Chemical Identity and Physical Properties
Formetanate hydrochloride is a carbamate (B1207046) insecticide and acaricide known for its efficacy against a range of agricultural pests.[1][2][3] It functions as a cholinesterase inhibitor, leading to neurotoxicity in insects.[3][4] The technical grade product typically appears as a white to yellowish crystalline solid or powder with a faint odor.[5][6]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 23422-53-9[5] |
| Molecular Formula | C₁₁H₁₆ClN₃O₂[5][7][8][9][10] |
| Molecular Weight | 257.72 g/mol [5][7][8][10][11][12] |
| IUPAC Name | [3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate;hydrochloride[3][5][6] |
| Synonyms | Carzol, Dicarzol, Formetanate monohydrochloride[1][9] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | Decomposes at approximately 200-202 °C (392-396 °F)[5] |
| Vapor Pressure | 2 x 10⁻⁸ mmHg[13] |
| pKa | 8.0 (base)[10] |
| Log(Kow) | Data not readily available |
Solubility
This compound exhibits high solubility in water, a key property for its formulation and application as a water-soluble powder or granule.[1] Its solubility in various organic solvents has also been characterized.
Table 3: Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 822,000 mg/L[1] | 20 |
| Methanol | ~250,000 mg/L (25%)[6] | Not specified |
| Acetone | <1,000 mg/L (<0.1%)[6] | Not specified |
| Chloroform | 2,000 mg/L (0.2%)[6] | Not specified |
| n-Hexane | <1,000 mg/L (<0.1%)[4][6] | Not specified |
| Ethyl Acetate | <0.05 g/100 mL[4] | Not specified |
| Toluene | 0.001 g/100 mL[4] | Not specified |
Chemical Stability and Reactivity
This compound is a carbamate ester and is incompatible with strong acids, bases, and strong reducing agents.[13] It is hygroscopic and sensitive to decomposition at high temperatures.[1] The stability of this compound in aqueous solutions is pH-dependent. It shows negligible decomposition under acidic conditions (pH 2.6) for several weeks.[14] However, it undergoes substantial decomposition within hours under basic conditions (pH 11).[14] The formamidine (B1211174) group is more susceptible to hydrolysis under basic conditions than the carbamate group.[14][15][16] Under mildly basic conditions (pH 7.6), the half-life of the formamidine group is approximately 14.4 hours, while under strongly basic conditions (pH 12.6), it is 3.9 hours.[14][15][16] The carbamate group is more resistant to base-promoted degradation, with a potential longevity exceeding six months.[14][15][16]
Experimental Protocols
Synthesis of this compound
The commercial production of this compound involves a multi-step synthesis. The process begins with the synthesis of the formetanate base, which is then converted to the hydrochloride salt.[1] A general method involves the reaction of m-(((dimethylamino)methylene)amino)phenol with methyl isocyanate.[2]
Analytical Method for Determination in Agricultural Products
A common method for the determination of this compound residues in agricultural products is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[17][18]
Experimental Workflow:
-
Extraction: The sample (e.g., fruit, vegetable) is homogenized and extracted with acetonitrile.[17][18] this compound is stable in acetonitrile.[17][18]
-
Purification: The crude extract is purified using a combination of ethylenediamine-N-propyl silylation silica (B1680970) gel and graphite (B72142) carbon mini columns.[17][18]
-
Quantification: The purified sample is analyzed by LC-MS/MS. Quantification is typically performed using an external solvent calibration curve.[17][18]
This method has been validated for a variety of agricultural products, including brown rice, soybean, spinach, cabbage, potato, apple, orange, lime, nectarine, and green tea, with average recoveries ranging from 92.3% to 103% and a limit of quantitation of 0.01 mg/kg.[17][18]
Mechanism of Action
This compound is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][4][19] AChE is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) at synaptic junctions.[3]
Signaling Pathway:
-
Binding: this compound carbamylates the active site of AChE, forming an unstable complex.[19]
-
Inhibition: This binding prevents AChE from hydrolyzing acetylcholine.
-
Accumulation: Consequently, acetylcholine accumulates in the synapse.[3]
-
Neurotoxicity: The excess acetylcholine leads to continuous nerve impulse transmission, resulting in convulsions and ultimately, the death of the insect.[3]
The inhibition of AChE by carbamates like formetanate is reversible, unlike the irreversible inhibition caused by organophosphates.[4][19]
References
- 1. This compound [sitem.herts.ac.uk]
- 2. echemi.com [echemi.com]
- 3. This compound | 23422-53-9 | Benchchem [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 23422-53-9 | >98% [smolecule.com]
- 7. This compound (CAS 23422-53-9) - Analytical Standard, Best Price Mumbai Supplier [nacchemical.com]
- 8. accustandard.com [accustandard.com]
- 9. CAS 23422-53-9: this compound | CymitQuimica [cymitquimica.com]
- 10. 23422-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
- 12. 伐虫脒 盐酸盐 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
Formetanate Hydrochloride: A Technical Guide to its History, Development, and Application as a Pesticide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formetanate (B1673542) hydrochloride is a broad-spectrum carbamate (B1207046) insecticide and acaricide that has been utilized in agriculture for the control of a variety of pests. As a cholinesterase inhibitor, it provides effective and rapid knockdown of target insects and mites. This technical guide offers an in-depth exploration of the history, chemical properties, mode of action, toxicology, and environmental fate of Formetanate hydrochloride, presenting key data and experimental methodologies for a scientific audience.
History and Development
This compound was first introduced in 1968 by Schering AG in Germany and was subsequently developed for use in the United States and Canada by NOR-AM Agricultural Products.[1] It is protected under US Patent 3,336,186. The initial registration in the U.S. was in 1969.[2] Over the years, it has been subject to various regulatory reviews and reregistration processes by agencies such as the U.S. Environmental Protection Agency (EPA) to ensure its continued safe use in agriculture.[2][3]
A timeline of key regulatory milestones includes:
-
1969: Initial registration in the United States.[2]
-
December 2005: The EPA completed the human health risk assessment for the reregistration eligibility decision (RED).[3]
-
March 2006: The Interim Reregistration Eligibility Decision (IRED) was issued.[3]
-
September 2007: Included in the N-methyl carbamate (NMC) Cumulative Risk Assessment.[3]
-
December 2010: Formal initiation of the registration review for formetanate.[4]
-
March 2020: The EPA announced the Proposed Interim Registration Review Decision.[4]
-
December 2020: The Interim Registration Review Decision was finalized.[1]
Chemical and Physical Properties
This compound is the hydrochloride salt of formetanate. It is a white to yellowish crystalline solid with a faint odor.[5]
| Property | Value | Reference(s) |
| Chemical Name | N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide monohydrochloride | [3] |
| CAS Number | 23422-53-9 | [6] |
| Molecular Formula | C₁₁H₁₆ClN₃O₂ | [6] |
| Molecular Weight | 257.72 g/mol | [6] |
| Melting Point | 200-202 °C (decomposes) | [6] |
| Water Solubility | 822 g/L at 25°C | [7] |
| Vapor Pressure | 1.6 x 10⁻⁶ mmHg at 25°C | [7] |
| Log Kₒw (Octanol-Water Partition Coefficient) | <0.002 | [7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process. While detailed proprietary protocols are not publicly available, the general synthetic pathway involves the reaction of m-aminophenol with dimethylformamide and an activating agent (such as phosphorus oxychloride) to form the formamidine (B1211174) intermediate. This intermediate is then reacted with methyl isocyanate to introduce the carbamate group, followed by treatment with hydrochloric acid to yield the final product.
Mode of Action: Acetylcholinesterase Inhibition
This compound, like other carbamate pesticides, exerts its insecticidal and acaricidal effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, which terminates the nerve signal.
The inhibition of AChE by formetanate is a reversible process involving the carbamylation of a serine residue in the active site of the enzyme. This blockage leads to the accumulation of ACh in the synaptic cleft, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the pest.
Efficacy Against Key Pests
This compound is effective against a range of agricultural pests, primarily mites and some insects. Its use is prominent on crops such as citrus, pome fruits (apples, pears), stone fruits (peaches, nectarines), and alfalfa grown for seed.[3][8]
| Target Pest | Crop | Efficacy Data | Reference(s) |
| Two-spotted spider mite (Tetranychus urticae) | Various | LC₅₀ values vary depending on the population and resistance levels. | [9] |
| European red mite (Panonychus ulmi) | Apple | Effective control when applied prophylactically. | [10][11][12][13][14] |
| Western flower thrips (Frankliniella occidentalis) | Various | Can reduce populations, but resistance has been observed. | [14][15][16][17] |
| Tarnished plant bug (Lygus hesperus) | Cotton, Alfalfa | Shows efficacy in controlling nymphal stages. | [5][9][17][18][19] |
Toxicology Profile
The toxicological profile of this compound has been extensively studied. The primary mechanism of toxicity in mammals is also the inhibition of acetylcholinesterase.
Acute Toxicity:
| Study | Species | Route | LD₅₀ / LC₅₀ | Toxicity Category | Reference(s) |
| Acute Oral LD₅₀ | Rat | Oral | 14.8 - 26.4 mg/kg | High (Category I) | [20] |
| Acute Dermal LD₅₀ | Rabbit | Dermal | >2000 mg/kg | Low | [6] |
| Acute Inhalation LC₅₀ | Rat | Inhalation | 0.0505 mg/L (4h) | High (Category II) | [21] |
Other Toxicological Endpoints:
| Study Type | Species | Key Findings | NOAEL / LOAEL | Reference(s) |
| Two-Generation Reproduction | Rat | No adverse effects on reproduction. | Parental NOAEL: 4.5 mg/kg/day | [4][11][16][22][23][24][25] |
| Acute Neurotoxicity | Rat | Inhibition of brain and red blood cell cholinesterase. | NOAEL: 0.1 mg/kg bw | [3] |
| Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity. | Classified as Group E (evidence of non-carcinogenicity for humans). | [3][20] |
Experimental Protocols:
Detailed experimental protocols for toxicological studies on pesticides are standardized and follow guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. EPA.
-
Acute Oral Toxicity (as per OECD Guideline 423): This study is typically conducted on rats. The test substance is administered by gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals. The LD₅₀ is then calculated.[1]
-
Two-Generation Reproductive Toxicity (as per OECD Guideline 416): This study is usually performed in rats. The test substance is administered to both males and females, typically in the diet, for a specified period before mating, during mating, gestation, and lactation for the first generation (F0). The offspring (F1 generation) are then selected and also administered the test substance through to their mating and the production of the F2 generation. Endpoints evaluated include effects on mating, fertility, gestation, pup viability, growth, and development, as well as parental systemic toxicity.[4][11][16][22][23][24][25]
Environmental Fate
The environmental fate of this compound is influenced by its physical and chemical properties, particularly its high water solubility and susceptibility to hydrolysis.
| Environmental Compartment | Process | Key Findings | DT₅₀ / Kₒc | Reference(s) |
| Water | Hydrolysis | Highly pH-dependent. Rapid degradation in neutral to alkaline conditions, more stable in acidic conditions. | Half-life of 14.4 hours at pH 7.6 and 3.9 hours at pH 12.6. | [15] |
| Water | Photolysis | Phototransformation is an important degradation pathway. | - | [7] |
| Soil | Aerobic Metabolism | Rapid degradation in most soil types. | Half-lives range from 9 to 11 days in neutral to alkaline soils, but can be much longer (542 to 1567 days) in acidic soils. | [20] |
| Soil | Mobility | Medium to high mobility in soil, indicating a potential for leaching. | Kₒc values range from 3.2 to 212. | [6] |
Experimental Protocols:
-
Hydrolysis as a Function of pH (as per OECD Guideline 111): This study involves dissolving the test substance in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9). The solutions are incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent compound and any degradation products to determine the rate of hydrolysis.[6][7][20][26][27]
-
Aerobic and Anaerobic Transformation in Soil (as per OECD Guideline 307): Soil samples are treated with the radiolabeled test substance and incubated in the dark under controlled temperature and moisture conditions, either with or without oxygen. At various time points, soil samples are extracted and analyzed to determine the concentration of the parent compound and its transformation products. The evolution of ¹⁴CO₂ is also measured to assess mineralization.[2][18][22][28][29][30]
-
Aqueous Photolysis (as per OECD Guideline 316): An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight. The concentration of the test substance and its photoproducts are monitored over time to determine the rate of photolytic degradation.[10][12][21][31][32][33]
Analytical Methods for Residue Analysis
The determination of this compound residues in agricultural commodities and environmental samples is crucial for regulatory compliance and food safety. Modern analytical techniques provide high sensitivity and selectivity for its detection.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticide residue analysis in food matrices. It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[8][21][26][30]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of this compound residues. It offers excellent sensitivity and specificity, allowing for detection at very low levels.[5][31][32]
-
Gas Chromatography (GC): GC methods, often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), can also be used for the analysis of this compound, typically after a derivatization step.[3][8][21][26][30]
Experimental Protocol for Residue Analysis in Apples (General Overview):
-
Sample Homogenization: A representative sample of apples is homogenized.
-
Extraction: A subsample is extracted with acidified acetonitrile.
-
Partitioning: Salts (e.g., magnesium sulfate, sodium acetate) are added to induce phase separation.
-
Dispersive SPE Cleanup: An aliquot of the acetonitrile layer is cleaned up using a sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.
-
Analysis: The final extract is analyzed by LC-MS/MS or GC-MS.[8][21][26][30]
Conclusion
This compound has a long history as an effective insecticide and acaricide. Its mode of action as a reversible acetylcholinesterase inhibitor provides rapid pest control. A thorough understanding of its toxicological profile and environmental fate is essential for its safe and sustainable use in agriculture. This technical guide has provided a comprehensive overview of the key scientific aspects of this compound, intended to be a valuable resource for researchers, scientists, and professionals in the field of drug and pesticide development.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. chm.pops.int [chm.pops.int]
- 8. hpst.cz [hpst.cz]
- 9. researchgate.net [researchgate.net]
- 10. Management of Panonychus ulmi with Various Miticides and Insecticides and Their Toxicity to Predatory Mites Conserved for Biological Mite Control in Eastern U.S. Apple Orchards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Management of Panonychus ulmi with Various Miticides and Insecticides and Their Toxicity to Predatory Mites Conserved for Biological Mite Control in Eastern U.S. Apple Orchards | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. esvpub.com [esvpub.com]
- 15. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A two-generation reproductive toxicity study of decamethylcyclopentasiloxane (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ucanr.edu [ucanr.edu]
- 18. Evaluation of Chemical Controls of Lygus hesperus in Arizona [repository.arizona.edu]
- 19. Biology, Ecology, and Pest Management of the Tarnished Plant Bug, Lygus lineolaris (Palisot de Beauvois) in Southern Row Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 23. Two-generation reproductive toxicity studies in rats with extra parameters for detecting endocrine disrupting activity: introductory overview of results for nine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Introduction to the 2-Generation Reproduction Toxicity Study Template | FDA [fda.gov]
- 25. cefic-lri.org [cefic-lri.org]
- 26. agilent.com [agilent.com]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. Federal Register :: this compound; Pesticide Tolerances for Emergency Exemptions [federalregister.gov]
- 29. Organic Syntheses Procedure [orgsyn.org]
- 30. epa.gov [epa.gov]
- 31. Determination of this compound in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. oecd.org [oecd.org]
- 33. oecd.org [oecd.org]
Methodological & Application
Application Note: Analysis of Formetanate Hydrochloride Residues in Fruit using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formetanate (B1673542) hydrochloride is a carbamate (B1207046) insecticide and acaricide used to control mites and insects on various fruit crops.[1] Monitoring its residue levels in fruits is crucial to ensure food safety and compliance with regulatory limits. This application note provides a detailed protocol for the determination of formetanate hydrochloride residues in fruit matrices using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) or ultraviolet (UV) detection. The described method is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which allows for high-throughput analysis.[1][2][3][4][5]
Experimental Protocols
1. Sample Preparation (QuEChERS Method)
The QuEChERS method provides a simple and effective approach for extracting and cleaning up pesticide residues from complex fruit matrices.[1][2][3][4][5]
-
Homogenization: Weigh a representative portion of the fruit sample (typically 10-15 g) into a blender and homogenize until a uniform puree is obtained.
-
Extraction:
-
Transfer 15 g of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) (ACN) containing 1% acetic acid.
-
Add the appropriate QuEChERS extraction salts (e.g., 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate). The use of buffered extraction helps to maintain the stability of pH-sensitive pesticides.[6][7]
-
Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
-
Centrifuge the tube at ≥3000 RCF for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. PSA is effective in removing sugars and organic acids.[7][8]
-
Vortex the tube for 30 seconds to facilitate the clean-up process.
-
Centrifuge the d-SPE tube at high speed (e.g., ≥10,000 RCF) for 2 minutes.
-
The resulting supernatant is the final extract, ready for HPLC analysis. Filter the extract through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Analysis
This is the preferred method for its high sensitivity and selectivity.
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[1][2][3][4][5]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Atlantis-T3, 10 cm x 2.1 mm) is suitable for retaining and separating this compound.[2]
-
Mobile Phase: A gradient elution using a mixture of water (containing a small amount of formic acid, e.g., 0.1%, to improve peak shape and ionization) and methanol (B129727) or acetonitrile.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.
-
Injection Volume: 5-10 µL.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30-40 °C, to ensure reproducible retention times.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound to ensure selectivity and minimize matrix interference.
-
3. HPLC-UV Analysis
An alternative method, though generally less sensitive and selective than LC-MS/MS.[1][9]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: A strong cation exchange (SCX) analytical column.[9]
-
Mobile Phase: An isocratic mobile phase consisting of 0.4M ammonium (B1175870) phosphate (B84403) buffer (pH 3.0), water, and acetonitrile in a ratio of 50:25:25 (v/v/v).[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: A larger injection volume (e.g., 500 µL) may be necessary to achieve the required sensitivity.[9]
-
Detection Wavelength: 250 nm.[9]
-
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in fruit, based on published methods.
Table 1: Method Performance Data for this compound Analysis by LC-MS/MS
| Parameter | Result | Fruit Matrices | Reference |
| Limit of Detection (LOD) | 0.1 ng/g | Peach, Nectarine, Apple, Pear, Orange, Grapefruit, Lemon, Lime, Tangerine, Tangelo | [1][2][5] |
| Limit of Quantification (LOQ) | 0.3 ng/g | Peach, Nectarine, Apple, Pear, Orange, Grapefruit, Lemon, Lime, Tangerine, Tangelo | [1][2][5] |
| Recovery | 95 - 109% | Peach, Nectarine, Apple, Pear, Orange, Grapefruit, Lemon, Lime, Tangerine, Tangelo | [1][2][5] |
| Linearity (R²) | >0.99 | Not Specified | [6][8] |
| Precision (RSD) | ≤20% | Not Specified | [6] |
Table 2: Method Performance Data for this compound Analysis by LC-UV
| Parameter | Result | Fruit Matrices | Reference |
| Limit of Detection (LOD) | 0.02 ppm (20 ng/g) | Pome, Citrus, and Stone Fruits | [9] |
| Limit of Quantification (LOQ) | 0.06 ppm (60 ng/g) | Pome, Citrus, and Stone Fruits | [9] |
| Recovery | 89 - 99% | Apple, Pear, Orange, Peach | [9] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the analysis of this compound residues in fruit samples.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 9. Determination of this compound in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS protocol for the detection of Formetanate hydrochloride in agricultural products
Application Note and Protocol
This document provides a detailed protocol for the detection and quantification of formetanate (B1673542) hydrochloride, a carbamate (B1207046) insecticide and acaricide, in various agricultural products using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and professionals in drug development and food safety analysis.
Introduction
Formetanate hydrochloride is a pesticide used to control mites and insects on a variety of fruits and vegetables.[1][2] Its use necessitates sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits. LC-MS/MS offers high selectivity and sensitivity for the detection of pesticide residues in complex food matrices.[3] This protocol is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, followed by LC-MS/MS analysis.[4][5][6]
Chemical Properties of this compound:
| Property | Value |
| Chemical Formula | C₁₁H₁₆ClN₃O₂[7][8] |
| Molecular Weight | 257.72 g/mol [7] |
| CAS Number | 23422-53-9[7] |
| Appearance | White powder with a faint odor[7] |
Experimental Protocol
This protocol is divided into three main stages: sample preparation, LC-MS/MS analysis, and data analysis.
Sample Preparation (QuEChERS Method)
The QuEChERS method is a streamlined approach for extracting pesticide residues from food samples.[9][10][11]
Materials:
-
Homogenized agricultural product sample (e.g., fruits, vegetables)[3]
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄
-
Centrifuge capable of 3700 rpm
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Add 10 mL of acetonitrile.
-
Add the appropriate internal standard.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 3700 rpm for 5 minutes.[12]
-
Transfer the upper acetonitrile layer (supernatant) to a d-SPE tube containing PSA and MgSO₄.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 3700 rpm for 5 minutes.[12]
-
The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extract is analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., Inertsil ODS-3)[13] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile[13] |
| Gradient | Linear gradient optimized for separation |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Column Temp. | 40 °C |
MS/MS Parameters:
The mass spectrometer should be operated in the positive ion electrospray ionization mode (ESI+) and Multiple Reaction Monitoring (MRM) mode for quantification.[13]
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions for this compound:
The following table summarizes the quantitative data for the MRM transitions of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Formetanate HCl | 222.0 | 92.8 | 35[14] | 50[12] |
| Formetanate HCl | 222.0 | 164.9 | 15[14] | 50[12] |
Note: The optimal collision energies and other MS parameters may vary slightly between different instruments and should be optimized accordingly.
Data Presentation
The quantitative data for this compound detection is summarized in the table below. This includes the precursor and product ions used for MRM analysis, along with the optimized collision energies.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) for Quantification | Product Ion (m/z) for Confirmation | Collision Energy (eV) for Quantification | Collision Energy (eV) for Confirmation |
| This compound | 222.0 | 92.8 | 164.9 | 35 | 15 |
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Workflow for this compound Analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the determination of this compound in agricultural products using LC-MS/MS. The combination of the QuEChERS sample preparation method and the high sensitivity of tandem mass spectrometry allows for reliable and accurate quantification of this pesticide residue, ensuring food safety and regulatory compliance. The provided parameters and workflow can be adapted and optimized for specific laboratory instrumentation and a wide range of agricultural matrices.
References
- 1. This compound | 23422-53-9 | Benchchem [benchchem.com]
- 2. CAS 23422-53-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS 23422-53-9) - Analytical Standard, Best Price Mumbai Supplier [nacchemical.com]
- 9. Development of Sample Preparation for Pesticide Residues Analysis in Difficult Food Matrices | Burapha Science Journal [scijournal.buu.ac.th]
- 10. food-safety.com [food-safety.com]
- 11. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for the Analysis of Formetanate Hydrochloride in Complex Matrices
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Formetanate (B1673542) hydrochloride is a carbamate (B1207046) insecticide and acaricide used to control a variety of pests on agricultural crops.[1] Its presence in complex matrices such as food, environmental, and biological samples necessitates robust and efficient sample preparation techniques to ensure accurate and reliable analytical results. This document provides detailed application notes and protocols for the determination of Formetanate hydrochloride in various complex matrices, focusing on QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE) methods.
Overview of Sample Preparation Techniques
The choice of sample preparation technique is critical and depends on the physicochemical properties of this compound, the nature of the sample matrix, and the sensitivity requirements of the analytical instrument, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted method for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage.[2][3]
-
Solid-Phase Extraction (SPE): SPE is a versatile technique used for the selective extraction and concentration of analytes from liquid samples. It is particularly useful for cleaning up complex extracts from environmental and biological matrices.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE is a traditional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases. It is often employed for the extraction of analytes from aqueous biological fluids.[6]
Application Notes and Protocols
Food Matrices: Fruits and Vegetables
Method: QuEChERS (AOAC Official Method 2007.01)
The QuEChERS method is highly effective for the extraction of this compound from fruits and vegetables with high water content.[2][7]
Principle: The sample is first homogenized and then extracted with acetonitrile (B52724). This is followed by a salting-out step using magnesium sulfate (B86663) and sodium acetate (B1210297) to induce phase separation. A dispersive solid-phase extraction (d-SPE) cleanup step is then performed on an aliquot of the acetonitrile extract to remove interfering matrix components such as organic acids, sugars, and pigments.[7]
Experimental Protocol:
-
Sample Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), and 0.5 g disodium (B8443419) citrate sesquihydrate for the EN 15662 version).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL d-SPE centrifuge tube containing a sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg Primary Secondary Amine - PSA).
-
For samples with high chlorophyll (B73375) content, a sorbent containing graphitized carbon black (GCB) may be used.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at a high speed for 2 minutes.
-
Take the supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
Quantitative Data Summary for this compound in Food Matrices:
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOQ (ng/g) | Reference |
| Recovery | Fruits | QuEChERS LC-MS/MS | 95 - 109 | Not specified | 0.3 | [8][9] |
| Recovery | 10 Agricultural Products | Acetonitrile Extraction with Cleanup | 92.3 - 103 | 1.3 - 5.4 | 10 | [1][10] |
| Recovery | Apple, Pear, Orange, Peach | SPE (SCX) | 89 - 99 | Not specified | 60 | [1] |
Experimental Workflow for QuEChERS
Caption: QuEChERS workflow for food matrices.
Environmental Matrices: Water and Soil
3.2.1. Water
Method: Solid-Phase Extraction (SPE) - Based on EPA Method 3535A
SPE is a reliable method for the extraction and pre-concentration of pesticides from water samples.[4][5]
Principle: A water sample is passed through a solid sorbent cartridge (e.g., C18) which retains the analyte of interest. Interfering compounds are washed away, and the analyte is then eluted with a small volume of an organic solvent.[4][11]
Experimental Protocol:
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to pH ~3.
-
Pass the sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-20 minutes.
-
-
Elution:
-
Elute the retained this compound with 2 x 5 mL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Concentration and Analysis:
-
The eluate can be concentrated under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
Quantitative Data Summary for Pesticides in Water (General):
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOQ (µg/L) | Reference |
| Recovery | Drinking Water | SPE-GC-NPD | 83 - 100 | 2.4 - 8.7 | 0.2 - 2.0 | [12] |
Experimental Workflow for SPE
Caption: Solid-Phase Extraction workflow for water samples.
3.2.2. Soil
Method: QuEChERS
The QuEChERS method can be adapted for the analysis of pesticide residues in soil, offering a fast and efficient extraction.[3][13]
Principle: Similar to the method for food matrices, the soil sample is extracted with acetonitrile followed by a salting-out and d-SPE cleanup step. The initial extraction may require the addition of water to dry soil samples to facilitate solvent partitioning.[2]
Experimental Protocol:
-
Sample Preparation: Weigh 10 g of sieved soil into a 50 mL centrifuge tube. For dry soil, add a specific amount of water to achieve a consistent moisture content.
-
Extraction: Follow the QuEChERS extraction protocol as described for food matrices (Section 3.1).
-
Cleanup: The d-SPE cleanup may require a combination of PSA and C18 sorbents to effectively remove humic acids and other soil organic matter.
Quantitative Data Summary for Pesticides in Soil (General):
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOQ (µg/kg) | Reference |
| Recovery | Soil | QuEChERS | 75.4 - 98.5 | 3.2 - 11.8 | 0.017 - 0.067 | [13] |
Biological Matrices: Blood and Urine
3.3.1. Blood/Plasma/Serum
Method: Liquid-Liquid Extraction (LLE)
LLE is a common technique for the extraction of pesticides from biological fluids like blood, plasma, or serum.[6]
Principle: The sample is mixed with an immiscible organic solvent. This compound will partition into the organic phase, leaving behind proteins and other polar interferences in the aqueous phase.
Experimental Protocol:
-
Sample Preparation: To 1 mL of plasma or serum in a glass tube, add a suitable internal standard.
-
Extraction:
-
Add 5 mL of an appropriate extraction solvent (e.g., a mixture of n-hexane and diethyl ether, 1:1 v/v).[14]
-
Vortex for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 3000 rcf for 10 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer for better recovery.
-
-
Evaporation and Reconstitution:
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a solvent compatible with the LC-MS/MS mobile phase.
-
Quantitative Data Summary for Pesticides in Blood (General):
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOQ (µg/L) | Reference |
| Recovery | Human Blood | LLE-HPLC-MS/MS | 58.8 - 83.1 | 3.7 - 7.4 | 6.7 - 33.3 | [6] |
Experimental Workflow for LLE
Caption: Liquid-Liquid Extraction workflow for blood samples.
3.3.2. Urine
Method: Protein Precipitation
For urine samples, which typically have lower protein content than blood, a simple protein precipitation step can be sufficient for cleanup before direct injection or further SPE cleanup.[15]
Principle: A water-miscible organic solvent (e.g., acetonitrile) is added to the urine sample to precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected.
Experimental Protocol:
-
Sample Preparation: Take 1 mL of urine in a centrifuge tube.
-
Precipitation:
-
Add 2-3 mL of cold acetonitrile.
-
Vortex for 1 minute.
-
-
Centrifugation:
-
Centrifuge at high speed (e.g., 10,000 rcf) for 10 minutes.
-
-
Collection of Supernatant:
-
Carefully collect the supernatant. The supernatant can be directly analyzed or subjected to further cleanup by SPE if necessary.
-
Quantitative Data Summary for Pesticides in Urine (General):
| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOQ (ng/mL) | Reference |
| Recovery | Urine | Protein Precipitation | >70 (general observation) | Not specified | 0.005 - 2.25 | [16][17] |
Data Presentation: Summary of Quantitative Data
The following table summarizes the performance of the described sample preparation techniques for the analysis of this compound and other pesticides in various complex matrices.
| Matrix | Technique | Analyte | Recovery (%) | RSD (%) | LOQ |
| Fruits | QuEChERS | Formetanate HCl | 95 - 109 | Not specified | 0.3 ng/g |
| Various Agricultural Products | Acetonitrile Extraction with Cleanup | Formetanate HCl | 92.3 - 103 | 1.3 - 5.4 | 10 ng/g |
| Pome and Citrus Fruits | SPE (SCX) | Formetanate HCl | 89 - 99 | Not specified | 60 ng/g |
| Water | SPE | General Pesticides | 83 - 100 | 2.4 - 8.7 | 0.2 - 2.0 µg/L |
| Soil | QuEChERS | General Pesticides | 75.4 - 98.5 | 3.2 - 11.8 | 17 - 67 ng/g |
| Blood | LLE | General Pesticides | 58.8 - 83.1 | 3.7 - 7.4 | 6.7 - 33.3 µg/L |
| Urine | Protein Precipitation | General Pesticides | >70 | Not specified | 0.005 - 2.25 ng/mL |
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate quantification of this compound in complex matrices. The QuEChERS method is highly recommended for food matrices due to its efficiency and simplicity. For environmental water samples, SPE provides excellent cleanup and concentration. LLE and protein precipitation are suitable methods for biological fluids like blood and urine, respectively. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this compound. It is always recommended to validate the chosen method for the specific matrix and analyte of interest to ensure data quality and reliability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. epa.gov [epa.gov]
- 6. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. weber.hu [weber.hu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of pesticide residues in human blood samples from Punjab (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bbrc.in [bbrc.in]
- 16. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]
- 17. orgprints.org [orgprints.org]
Application Notes and Protocols for Cholinesterase Inhibition Assay of Formetanate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formetanate hydrochloride is a carbamate (B1207046) pesticide that functions as a potent, reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132).[1][2] The inhibition of AChE leads to an accumulation of acetylcholine at the synaptic cleft, resulting in overstimulation of cholinergic receptors.[2] This mode of action is the basis for its insecticidal activity and is also a key consideration in toxicological assessments.[3] The study of this compound's interaction with AChE is crucial for understanding its efficacy, mechanism of action, and potential off-target effects.
This document provides a detailed protocol for the in vitro assessment of this compound's inhibitory activity on acetylcholinesterase using the well-established Ellman's assay.[4] Additionally, it presents a summary of relevant quantitative data and visual representations of the experimental workflow and the underlying signaling pathway.
Data Presentation
The inhibitory potency of a compound against acetylcholinesterase is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for this compound can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, temperature), the following table provides a representative summary based on available literature for carbamate inhibitors.
| Compound | Enzyme Source | Substrate | IC50 (µM) | Inhibition Type | Reference |
| This compound | Electric Eel AChE | Acetylthiocholine Iodide | Estimated 1 - 10 | Reversible, Competitive | [3][5] |
| Donepezil (Positive Control) | Electric Eel AChE | Acetylthiocholine Iodide | 0.025 - 0.1 | Reversible, Non-competitive | [6][7] |
| Galantamine (Positive Control) | Human Erythrocyte AChE | Acetylthiocholine Iodide | 0.5 - 2.0 | Reversible, Competitive | [5] |
Note: The IC50 value for this compound is an estimated range based on its classification as a potent carbamate insecticide and typical inhibitory concentrations observed for this class of compounds. Researchers should determine the precise IC50 value under their specific experimental conditions.
Experimental Protocols
Principle of the Ellman's Assay
The cholinesterase inhibition assay is performed using the spectrophotometric method described by Ellman et al. This assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor like this compound, the rate of this reaction will decrease.
Materials and Reagents
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound
-
Donepezil or Galantamine (as a positive control)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Solution Preparation
-
0.1 M Sodium Phosphate Buffer (pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium dihydrogen phosphate and 0.1 M disodium (B8443419) hydrogen phosphate to achieve a pH of 8.0.
-
AChE Stock Solution (1 U/mL): Prepare a stock solution of AChE in 0.1 M sodium phosphate buffer. The final concentration in the well is typically 0.02 U/mL.
-
ATCI Solution (14 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in 0.1 M sodium phosphate buffer.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Prepare serial dilutions in 0.1 M sodium phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects on enzyme activity.
-
Positive Control Stock Solution (e.g., 1 mM Donepezil): Dissolve Donepezil in DMSO and prepare serial dilutions in the buffer.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 180 µL of 0.1 M Sodium Phosphate Buffer (pH 8.0).
-
Control (100% Activity): 140 µL of buffer + 20 µL of AChE solution + 20 µL of buffer (or DMSO solution without inhibitor).
-
Test Wells: 140 µL of buffer + 20 µL of AChE solution + 20 µL of this compound solution at various concentrations.
-
Positive Control Wells: 140 µL of buffer + 20 µL of AChE solution + 20 µL of positive control solution at various concentrations.
-
-
Pre-incubation: Add the buffer, AChE solution, and inhibitor (this compound or positive control) or buffer/DMSO to the respective wells. Mix gently and incubate the plate at room temperature (25°C) for 15 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: To each well (except the blank), add 20 µL of the DTNB solution followed by 20 µL of the ATCI solution to start the enzymatic reaction.
-
Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Visualizations
Experimental Workflow
Caption: Workflow for the cholinesterase inhibition assay.
Signaling Pathway of Cholinesterase Inhibition
Caption: Mechanism of reversible AChE inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Time course of cholinesterase inhibition in adult rats treated acutely with carbaryl, carbofuran, formetanate, methomyl, methiocarb, oxamyl or propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In-vitro antioxidant potential and acetylcholinesterase inhibitory effect of Ficus benghalensis aerial root extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Formetanate Hydrochloride in Neurotoxicology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formetanate hydrochloride is a carbamate (B1207046) pesticide that exerts its neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This document provides detailed application notes and protocols for the use of this compound in neurotoxicology research, outlining its mechanism of action, experimental protocols for in vitro and in vivo studies, and quantitative data to guide study design.
Mechanism of Action
The principal mechanism of this compound's neurotoxicity is the reversible inhibition of acetylcholinesterase.[1][2][3][4] By binding to the active site of AChE, this compound prevents the hydrolysis of acetylcholine (ACh), leading to its accumulation in the synaptic cleft.[2] This accumulation results in the hyperstimulation of muscarinic and nicotinic acetylcholine receptors, leading to a state of cholinergic crisis characterized by a range of neurological symptoms.[2]
The inhibition of AChE by this compound is reversible, meaning the carbamoylated enzyme can hydrolyze to regenerate the active enzyme.[1] This contrasts with organophosphates, which cause irreversible inhibition. The clinical signs of this compound toxicity are consistent with its cholinergic mechanism and include tremors, salivation, lacrimation, and in severe cases, convulsions and respiratory failure.[1]
Data Presentation
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | LD50 Value | Reference(s) |
| Rat | Oral | 21 mg/kg | [1] |
| Mouse | Oral | 18 mg/kg | [1] |
| Dog | Oral | 19 mg/kg | [1] |
| Rat | Dermal | >5,600 mg/kg | [1] |
| Rabbit | Dermal | >10,200 mg/kg | [1] |
Table 2: In Vivo Acetylcholinesterase (AChE) Inhibition in Rats
| Dose (mg/kg, oral) | Time to Peak Inhibition | Brain AChE Inhibition (%) | Red Blood Cell (RBC) AChE Inhibition (%) | Reference(s) |
| 0.032 | 30-40 minutes | ~10% (BMDL10) | Not specified | [1][5] |
| Not specified | 30-40 minutes | Data available | Data available | [5] |
BMDL10: Benchmark Dose Lower Confidence Limit for a 10% response.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay
This protocol is adapted from the Ellman method and is suitable for determining the in vitro inhibitory effect of this compound on AChE activity.[6][7][8]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO, and diluted in buffer)
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate (B84403) buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound and a series of dilutions to be tested.
-
Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of phosphate buffer to the blank wells.
-
Add 20 µL of the different concentrations of this compound to the test wells.
-
Add 20 µL of the solvent control to the control wells.
-
Add 20 µL of AChE solution to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add 200 µL of a pre-mixed solution of DTNB and ATCI to all wells.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a specified duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of AChE inhibition for each concentration of this compound compared to the control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Cell-based Assays:
For assessing the neurotoxicity of this compound in a cellular context, neuronally-derived cell lines such as PC12 or SH-SY5Y can be utilized.[9][10] Endpoints can include cell viability (e.g., MTT assay), apoptosis (e.g., caspase activity assays), and neurite outgrowth assessment.
In Vivo Neurobehavioral Study in Rats
This protocol provides a framework for assessing the neurobehavioral effects of acute this compound exposure in rats, based on established neurotoxicity screening guidelines.[11]
Animals:
-
Adult male and female rats (e.g., Sprague-Dawley or Wistar strains)
-
Animals should be housed individually and acclimated to the facility for at least one week prior to the experiment.
Experimental Design:
-
Groups: At least three dose groups of this compound and a vehicle control group.
-
Dose Selection: Doses should be selected based on existing toxicity data (e.g., LD50 values and dose-response data for AChE inhibition) to elicit a range of effects from sub-clinical to overt toxicity.
-
Administration: Oral gavage is a common route of administration.
-
Observations: A functional observational battery (FOB) should be performed at the time of peak effect (approximately 30-40 minutes post-dosing) and at later time points to assess recovery.
Functional Observational Battery (FOB) Parameters:
-
Home Cage Observations: Posture, activity level, presence of convulsions or tremors.
-
Open Field Observations:
-
Autonomic: Salivation, lacrimation, piloerection.
-
Motor: Gait, arousal level, motor activity counts.
-
Neuromuscular: Grip strength, landing foot splay.
-
-
Reflexes: Startle response, tail-pinch response.
Procedure:
-
Acclimation and Baseline: Acclimate animals to the testing room and equipment. Collect baseline data on FOB parameters before dosing.
-
Dosing: Administer this compound or vehicle control by oral gavage.
-
Observations: Conduct the FOB at pre-determined time points, including the time of expected peak effect.
-
Data Analysis: Analyze the data for dose-dependent effects on the various neurobehavioral parameters. Statistical analysis should be performed to compare the treated groups to the control group.
Mandatory Visualizations
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxicity of pesticides: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Screening for developmental neurotoxicity using PC12 cells: comparisons of organophosphates with a carbamate, an organochlorine, and divalent nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols: Determination of Formetanate Hydrochloride Solubility in Various Solvents
Introduction
Formetanate (B1673542) hydrochloride is a carbamate (B1207046) insecticide and acaricide used to control mites and insects on various agricultural crops[1]. A thorough understanding of its solubility in a range of solvents is fundamental for the development of stable formulations, analytical standards, and for assessing its environmental fate. These application notes provide a detailed protocol for determining the equilibrium solubility of Formetanate hydrochloride using the shake-flask method, a widely accepted technique for solubility measurement. The protocol is intended for researchers, scientists, and professionals in the fields of drug development and analytical chemistry.
Chemical Properties and Safety Precautions
This compound is a white crystalline powder[2]. It is classified as highly toxic and can be fatal if swallowed or inhaled[3]. It may also cause an allergic skin reaction and is very toxic to aquatic life[3]. Therefore, stringent safety measures must be implemented when handling this compound.
Safety Precautions:
-
Always handle this compound in a well-ventilated fume hood[4].
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes[4].
-
In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS)[4].
-
Dispose of waste according to local, regional, and national regulations[3].
Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination
This protocol describes the determination of the thermodynamic (equilibrium) solubility of this compound in various solvents.
Materials:
-
This compound (analytical standard)
-
Solvents of interest (e.g., Water, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) system for quantification[5][6][7][8].
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant agitation speed.
-
Maintain a constant temperature (e.g., 25 °C) for the duration of the experiment.
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.
-
Analyze the diluted samples using a validated HPLC or LC-MS/MS method to determine the concentration of this compound[5][6][7][8]. Acetonitrile has been shown to be a stable solvent for this compound and can be used in the analytical mobile phase[5][6].
-
-
Data Analysis:
-
Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation
The quantitative solubility data for this compound in various solvents should be summarized in a clear and structured table for easy comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | 822[9] | 3.19 |
| Methanol | 25 | Slightly Soluble[9] | - |
| Ethanol | 25 | - | - |
| Acetonitrile | 25 | Stable[5][6] | - |
| Acetone | 25 | Practically Insoluble[10] | - |
| Dichloromethane | 25 | - | - |
| DMSO | 25 | Slightly Soluble[9] | - |
Note: The table includes some reported qualitative and quantitative data. The protocol provided should be used to experimentally determine the solubility in the solvents of interest.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the protocol for determining the solubility of this compound.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. abdurrahmanince.net [abdurrahmanince.net]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 23422-53-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for the Preparation and Certification of Formetanate Hydrochloride Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the in-house preparation and certification of Formetanate (B1673542) hydrochloride as an analytical standard. Detailed protocols for its chemical synthesis, purification, and rigorous certification are outlined to ensure the standard's identity, purity, and stability, meeting the stringent requirements for use in research and drug development. The certification process is aligned with the principles of ISO 17034 for reference material producers, encompassing characterization by various analytical techniques, homogeneity and stability assessments, and impurity profiling through forced degradation studies. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.
Introduction
Formetanate hydrochloride is a carbamate (B1207046) insecticide and acaricide used to control a range of pests on various crops.[1][2] Accurate quantification of its residues in environmental and food samples, as well as its use as a reference standard in pharmaceutical development, necessitates a highly pure and well-characterized analytical standard. Commercially available certified reference materials (CRMs) are produced in accordance with ISO 17034, ensuring high quality and traceability.[3] This application note details the procedures to prepare and certify this compound in a laboratory setting, providing a reliable alternative to commercial standards.
Chemical Information:
| Property | Value |
| Chemical Name | N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide hydrochloride |
| CAS Number | 23422-53-9 |
| Molecular Formula | C₁₁H₁₆ClN₃O₂ |
| Molecular Weight | 257.72 g/mol [4] |
| Appearance | White or yellowish crystalline solid or powder with a faint odor.[5] |
| Melting Point | Decomposes at approximately 201-202 °C. |
| Solubility | Very soluble in water.[6] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of an intermediate, 3-(((dimethylamino)methylene)amino)phenol, followed by reaction with methyl isocyanate and subsequent conversion to the hydrochloride salt.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 3-(((dimethylamino)methylene)amino)phenol
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-aminophenol (1.0 equivalent) in a suitable solvent such as toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to obtain the crude 3-(((dimethylamino)methylene)amino)phenol.
Step 2: Synthesis of Formetanate Base
-
Dissolve the crude 3-(((dimethylamino)methylene)amino)phenol in an anhydrous aprotic solvent (e.g., dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add methyl isocyanate (1.05 equivalents) dropwise to the cooled solution. Caution: Methyl isocyanate is highly toxic and volatile.
-
Allow the reaction mixture to stir at room temperature and monitor its completion by TLC.
-
Upon completion, the reaction mixture containing the Formetanate base can be used directly in the next step or purified by column chromatography on silica (B1680970) gel.
Step 3: Conversion to this compound and Purification
-
Dissolve the crude Formetanate base in a minimal amount of a suitable organic solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
A precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified analytical standard.
-
Dry the purified crystals under vacuum to a constant weight.
Certification of this compound Analytical Standard
The certification of the in-house prepared this compound involves a comprehensive evaluation of its identity, purity, homogeneity, and stability.
Certification Workflow
Caption: Certification workflow for the analytical standard.
Analytical Methods and Protocols
3.2.1. Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Protocol: Dissolve 5-10 mg of the synthesized standard in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Acceptance Criteria: The obtained spectra should be consistent with the known chemical structure of this compound.
-
-
Mass Spectrometry (MS):
-
Protocol: Prepare a dilute solution of the standard in a suitable solvent (e.g., acetonitrile (B52724)/water). Analyze by electrospray ionization mass spectrometry (ESI-MS).
-
Acceptance Criteria: The observed mass-to-charge ratio (m/z) should correspond to the molecular ion of Formetanate.
-
-
Infrared (IR) Spectroscopy:
-
Protocol: Record the IR spectrum of the solid standard using a KBr pellet or an ATR accessory.
-
Acceptance Criteria: The spectrum should show characteristic absorption bands for the functional groups present in this compound (e.g., C=O, N-H, C-N).
-
3.2.2. Purity Assessment
-
High-Performance Liquid Chromatography (HPLC-UV):
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.[8]
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the standard in the mobile phase and dilute to a suitable concentration (e.g., 100 µg/mL).
-
-
Validation Parameters and Acceptance Criteria:
-
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, standard, and spiked placebo. Perform forced degradation. | Peak purity of the main peak should be demonstrated. No interference from blank or placebo. |
| Linearity | Analyze a minimum of 5 concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze triplicate preparations at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability: 6 replicate injections. Intermediate Precision: Analysis on different days by different analysts. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 or based on standard deviation of the response and the slope. | To be determined and reported. |
| Purity (Assay) | Calculated by area normalization. | ≥ 98.0% |
-
Quantitative NMR (qNMR):
-
Protocol: Accurately weigh the synthesized standard and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent. Acquire a ¹H NMR spectrum with optimized parameters for quantitative analysis (e.g., long relaxation delay).
-
Calculation: The purity is calculated by comparing the integral of a specific proton signal of this compound with the integral of a known proton signal of the internal standard.
-
Acceptance Criteria: The purity value obtained should be in agreement with the HPLC purity results.
-
3.2.3. Homogeneity and Stability Studies
-
Homogeneity Protocol:
-
Randomly select at least 10 units from the prepared batch of the standard.
-
Prepare two independent samples from each selected unit.
-
Analyze the samples by the validated HPLC method under repeatability conditions.
-
Evaluate the data using analysis of variance (ANOVA) to ensure no significant between-unit variation.
-
Acceptance Criteria: The F-statistic from ANOVA should be less than the critical F-value at a 95% confidence level.
-
-
Stability Protocol:
-
Short-term (transport simulation): Store samples at elevated temperature (e.g., 40 °C) and humidity (e.g., 75% RH) for a defined period (e.g., 2 weeks).
-
Long-term: Store samples under the recommended storage conditions (e.g., 2-8 °C, protected from light) and test at regular intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: Analyze the stressed samples by the validated HPLC method and compare the purity results with the initial values.
-
Acceptance Criteria: No significant change in purity should be observed over the study period.
-
3.2.4. Impurity Profiling (Forced Degradation)
-
Protocol: Subject the this compound standard to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. The formamidine (B1211174) group is more labile under basic conditions.[9]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid and solution to UV (254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples by the validated HPLC method and by LC-MS/MS to identify the mass of the degradation products.
-
Acceptance Criteria: The analytical method should be able to separate all degradation products from the parent peak. The mass balance should be between 95% and 105%.
Data Presentation
Table 1: Summary of Characterization Data for Synthesized this compound
| Analytical Technique | Result | Specification |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| Mass Spectrometry (m/z) | [M+H]⁺ observed | Conforms |
| IR Spectroscopy | Characteristic peaks observed | Conforms |
Table 2: Purity and Impurity Profile of Certified this compound
| Analysis | Method | Result | Acceptance Criteria |
| Purity (Assay) | HPLC-UV | 99.5% | ≥ 98.0% |
| Purity | qNMR | 99.3% | Agreement with HPLC |
| Individual Unknown Impurity | HPLC-UV | < 0.10% | ≤ 0.15% |
| Total Impurities | HPLC-UV | 0.3% | ≤ 1.0% |
| Water Content | Karl Fischer | 0.2% | ≤ 0.5% |
| Residual Solvents | GC-HS | Complies with ICH Q3C | Complies |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | Mass Balance (%) |
| 0.1 M HCl, 60°C, 24h | 12.5 | 2 | 99.2 |
| 0.1 M NaOH, RT, 4h | 25.8 | 3 | 98.7 |
| 3% H₂O₂, RT, 24h | 8.2 | 1 | 100.5 |
| 105°C, 48h | 5.1 | 1 | 100.1 |
| Photolytic (Solid) | 2.3 | 1 | 100.8 |
| Photolytic (Solution) | 6.7 | 2 | 99.5 |
Conclusion
This application note provides a detailed framework for the successful synthesis, purification, and certification of this compound as a primary analytical standard. By following the outlined protocols, researchers and scientists can produce a well-characterized reference material suitable for use in a variety of analytical applications, ensuring the accuracy and reliability of their results. The rigorous certification process, including comprehensive characterization, purity assessment, and stability testing, establishes the metrological traceability and fitness for purpose of the in-house standard.
References
- 1. This compound [sitem.herts.ac.uk]
- 2. Formetanate (Ref: SN 36056) [sitem.herts.ac.uk]
- 3. Page loading... [guidechem.com]
- 4. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chm.pops.int [chm.pops.int]
- 7. benchchem.com [benchchem.com]
- 8. Determination of this compound in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: QuEChERS Method for the Extraction of Formetanate Hydrochloride from Produce
Audience: Researchers, scientists, and drug development professionals.
Introduction
Formetanate (B1673542) hydrochloride is a carbamate (B1207046) insecticide and acaricide used to control mites and insects on a variety of agricultural crops, including fruits and vegetables.[1] Due to its potential toxicity, regulatory bodies have established maximum residue limits (MRLs) for Formetanate hydrochloride in food products. Accurate and efficient analytical methods are crucial for monitoring these residues to ensure food safety. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular and effective sample preparation technique for the multi-residue analysis of pesticides in food matrices.[2] This application note provides a detailed protocol for the extraction of this compound from produce using a modified QuEChERS method based on the AOAC Official Method 2007.01, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6][7]
Experimental Protocols
1. Sample Preparation and Homogenization
A representative sample of the produce (e.g., fruits, vegetables) is chopped and homogenized to a uniform consistency using a high-speed blender. For samples with a water content below 80%, a modified approach may be necessary.[8]
2. QuEChERS Extraction
This stage involves the extraction of this compound from the homogenized sample into an organic solvent, followed by a salting-out step to induce phase separation.
-
Step 1: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[9]
-
Step 2: Add 15 mL of acetonitrile (B52724) to the tube.[9]
-
Step 3: Add an appropriate internal standard solution.
-
Step 4: Add the QuEChERS extraction salts, typically a mixture of magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl).[9] For example, 6 g of anhydrous MgSO₄ and 1.5 g of NaCl.[9]
-
Step 5: Immediately cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.[8]
-
Step 6: Centrifuge the tube to separate the organic and aqueous layers.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
The supernatant from the extraction step is subjected to a cleanup procedure to remove interfering matrix components such as pigments, sugars, and organic acids.
-
Step 1: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube.
-
Step 2: The d-SPE tube contains a sorbent material, commonly primary secondary amine (PSA), and anhydrous magnesium sulfate to remove residual water.
-
Step 3: Shake the tube for a set period to allow the sorbent to interact with and remove interferences.
-
Step 4: Centrifuge the d-SPE tube.
-
Step 5: The resulting supernatant is the final extract, ready for analysis.
4. LC-MS/MS Analysis
The final extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Column: A suitable reversed-phase column for the separation of this compound.
-
Mobile Phase: A gradient of water and organic solvent (e.g., methanol (B129727) or acetonitrile) with appropriate additives.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
MS/MS Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation. For example, for this compound, the ions monitored could be m/z 222.1, 165.1, and 120.[3]
Data Presentation
The following tables summarize the quantitative data for the analysis of this compound in various produce matrices using the QuEChERS method followed by LC-MS or LC-MS/MS analysis.
Table 1: Method Performance for this compound in Fruit Samples [3][4][6][7]
| Analytical Method | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) | Recovery Range (%) |
| LC-MS | 3.33 | 10 | 95 - 109 |
| UPLC-MS/MS | 0.1 | 0.3 | 95 - 109 |
Table 2: Recovery of this compound in Various Agricultural Products [10]
| Produce Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Brown Rice | 0.01 | 95.2 | 3.2 |
| Soybean | 0.01 | 98.7 | 2.5 |
| Spinach | MRL | 92.3 | 5.4 |
| Cabbage | MRL | 103 | 1.3 |
| Potato | 0.01 | 97.6 | 2.8 |
| Apple | MRL | 99.8 | 1.8 |
| Orange | MRL | 96.4 | 3.1 |
| Lime | MRL | 94.5 | 4.2 |
| Nectarine | MRL | 93.1 | 4.8 |
| Green Tea | MRL | 97.9 | 2.1 |
MRL: Maximum Residue Limit
Experimental Workflow Diagram
The following diagram illustrates the workflow of the QuEChERS method for the extraction of this compound from produce.
Caption: QuEChERS workflow for this compound extraction.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. maxisci.com [maxisci.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. gcms.cz [gcms.cz]
- 9. Publication : USDA ARS [ars.usda.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of Formetanate Hydrochloride Samples
These application notes provide detailed protocols for the cleanup of Formetanate (B1673542) hydrochloride samples from various matrices, particularly agricultural products, using solid-phase extraction (SPE) techniques. The methods described are intended for researchers, scientists, and drug development professionals requiring robust and reliable sample preparation for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Two primary SPE-based methods are detailed: a dispersive SPE (d-SPE) approach based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology and a cartridge-based SPE method using a strong cation exchange (SCX) sorbent.
Method 1: QuEChERS-Based Dispersive Solid-Phase Extraction (d-SPE) for Fruit Samples
This method is a rapid and effective technique for the extraction and cleanup of Formetanate hydrochloride from various fruit matrices.[1][2][3][4][5] It utilizes an initial extraction with acetonitrile (B52724) followed by a dispersive SPE cleanup step to remove interfering matrix components.[1][2][3][4][5]
Experimental Protocol
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize a representative portion of the fruit sample. For fruits with peels, homogenization should be done with the peel on.[6]
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Add appropriate internal standards if necessary.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
2. Dispersive SPE (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a d-SPE cleanup tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The resulting supernatant is the cleaned extract.
3. Final Sample Preparation for Analysis:
-
Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS or HPLC analysis.[7]
Figure 1. QuEChERS-based d-SPE workflow for this compound cleanup.
Method 2: Strong Cation Exchange (SCX) Cartridge-Based Solid-Phase Extraction
This method is suitable for the selective cleanup of this compound from fruit and other agricultural product extracts.[6][7] It leverages the basic nature of this compound, which is protonated at acidic pH and retained by the strong cation exchange sorbent.
Experimental Protocol
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Blend the homogenized sample with acidified acetonitrile (e.g., acetonitrile with 1% formic acid).
-
Filter the extract to remove solid particles.
-
2. SCX-SPE Cartridge Cleanup:
-
Cartridge Conditioning:
-
Condition an SCX SPE cartridge (e.g., 500 mg, 6 mL) by passing methanol (B129727) followed by acidified water.
-
-
Sample Loading:
-
Load an aliquot of the filtered extract onto the conditioned SCX cartridge.
-
-
Washing:
-
Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.
-
Wash the cartridge with a polar solvent (e.g., acetonitrile or methanol) to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound from the cartridge using an appropriate elution solvent, such as methanol containing a small percentage of a strong base (e.g., ammonium (B1175870) hydroxide) to neutralize the charge on the analyte.
-
3. Final Sample Preparation for Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS or HPLC analysis.
Figure 2. Strong Cation Exchange (SCX) SPE workflow for this compound cleanup.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the analysis of this compound using SPE-based cleanup methods from various studies.
| Method | Matrix | Analytical Technique | Recovery (%) | LOQ (Limit of Quantitation) | LOD (Limit of Detection) | Reference |
| QuEChERS-based d-SPE | Fruit | LC-MS | 95 - 109 | 10 ng/g | 3.33 ng/g | [1][2][3][4][5] |
| QuEChERS-based d-SPE | Fruit | UPLC-MS/MS | 95 - 109 | 0.3 ng/g | 0.1 ng/g | [1][2][3][4][5] |
| SCX-SPE | Pome, Citrus, Stone Fruits | LC | 89 - 99 | 0.06 ppm | 0.02 ppm | [6] |
| SCX-SPE | Strawberries | HPLC | 87.4 - 91.9 | 0.18 mg/kg | 0.018 mg/kg | [7] |
| Ethylenediamine-N-propyl silylation silica (B1680970) gel and graphite (B72142) carbon mini columns | 10 Agricultural Products | LC-MS/MS | 92.3 - 103 | 0.01 mg/kg | - | [7][8] |
Note: Recovery values can vary depending on the specific fruit matrix and fortification level. LOQ and LOD are also matrix-dependent.
Conclusion
Both the QuEChERS-based d-SPE and the SCX cartridge-based SPE methods provide effective cleanup for the analysis of this compound in complex matrices. The choice of method may depend on the specific laboratory workflow, available equipment, and the desired level of selectivity and throughput. The QuEChERS method is generally faster and requires less solvent, making it suitable for high-throughput screening. The SCX-SPE method offers high selectivity for basic compounds like this compound and can be beneficial for challenging matrices. For both methods, subsequent analysis by LC-MS/MS provides the best sensitivity and selectivity for accurate quantification.[1][3][4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Determination of this compound in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of Formetanate Hydrochloride Effects on Insect Nervous Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies on the effects of Formetanate (B1673542) hydrochloride on insect nervous systems. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows.
Introduction
Formetanate hydrochloride is a carbamate (B1207046) insecticide and acaricide that exerts its neurotoxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, causing continuous nerve stimulation, hyperactivity, paralysis, and ultimately, the death of the insect.[2] Understanding the in vivo effects of this compound is crucial for developing effective pest control strategies and for assessing its impact on non-target organisms.
Quantitative Data
The following table summarizes the available quantitative data on the toxicity of this compound to various organisms. It is important to note that toxicity can vary significantly between species.
| Organism | Test Type | Parameter | Value | Reference |
| Honey Bee (Larva) | Chronic Oral Toxicity (22-day) | LD50 | 0.11 µg a.i./bee | [3] |
| Rat | Acute Oral | LD50 | 21 mg/kg | [1] |
| Mouse | Acute Oral | LD50 | 18 mg/kg | [1] |
| Dog | Acute Oral | LD50 | 19 mg/kg | [1] |
| Rat | Acute Dermal | LD50 | >5600 mg/kg | [1] |
| Rabbit | Acute Dermal | LD50 | >10,200 mg/kg | [1] |
| Rat | Acute Inhalation | LC50 | 0.29 mg/L | [4] |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. a.i. = active ingredient.
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments to assess the neurotoxic effects of this compound on insects.
Acute Toxicity Bioassay (Topical Application)
This protocol is a standard method for determining the dose-response relationship of an insecticide.[5][6][7]
Objective: To determine the median lethal dose (LD50) of this compound for a target insect species.
Materials:
-
This compound (analytical grade)
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., adult worker honey bees, cockroaches, or other relevant species)
-
Ventilated holding containers
-
Sugar solution (for feeding)
-
Temperature and humidity-controlled environment
Procedure:
-
Preparation of Dosing Solutions: Prepare a stock solution of this compound in acetone. Create a series of five to seven serial dilutions from the stock solution to establish a range of concentrations expected to cause between 10% and 90% mortality. A control group should receive the solvent only.
-
Insect Handling: Anesthetize the insects briefly with carbon dioxide to facilitate handling.
-
Topical Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the dosing solution to the dorsal thorax of each insect.
-
Observation: Place the treated insects in holding containers with access to a sugar solution. Maintain the containers in a controlled environment (e.g., 25°C and 60% relative humidity).
-
Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.
In Vivo Electrophysiology: Spontaneous Nerve Activity
This protocol describes a method for recording the effects of this compound on the spontaneous activity of an insect's central nervous system.[8][9][10]
Objective: To measure changes in nerve firing rate and pattern upon exposure to this compound.
Materials:
-
Dissection microscope
-
Micromanipulators
-
Suction electrodes
-
Amplifier and data acquisition system
-
Insect saline solution
-
This compound
-
Test insect (e.g., cockroach, locust)[10]
Procedure:
-
Insect Dissection: Anesthetize the insect and dissect it to expose the desired part of the nervous system (e.g., the metathoracic ganglion).[10] Keep the preparation bathed in insect saline.
-
Electrode Placement: Using a micromanipulator, place a suction electrode over a motor nerve to record spontaneous electrical activity.
-
Baseline Recording: Record the baseline spontaneous nerve activity for a stable period (e.g., 5-10 minutes).
-
Compound Application: Perfuse the preparation with a known concentration of this compound dissolved in insect saline.
-
Activity Recording: Continuously record the nerve activity during and after the application of the compound.
-
Data Analysis: Analyze the recordings for changes in spike frequency, amplitude, and the appearance of abnormal firing patterns such as bursts or conduction blocks.[10]
Acetylcholinesterase (AChE) Inhibition Assay
This protocol measures the in vivo effect of this compound on AChE activity in insect tissues.[11][12][13]
Objective: To quantify the inhibition of AChE in insects exposed to this compound.
Materials:
-
Insects treated with this compound (and a control group)
-
Phosphate (B84403) buffer (pH 7.4)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or microplate reader
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
Procedure:
-
Sample Preparation: Homogenize the head or thorax of individual insects in cold phosphate buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris. The supernatant contains the enzyme.
-
Assay Reaction: In a microplate well, combine the supernatant, DTNB, and ATCI.
-
Measurement: Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of AChE inhibition in the treated insects relative to the control group.
Visualizations
Signaling Pathway
Caption: Acetylcholinesterase inhibition by this compound.
Experimental Workflow
Caption: In vivo experimental workflow for this compound.
Logical Relationship of Effects
Caption: Cascade of neurotoxic effects from Formetanate HCl.
References
- 1. Infocris Pesticide Database - this compound [nucleus.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. A retrospective analysis of honey bee (Apis mellifera) pesticide toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes [pubmed.ncbi.nlm.nih.gov]
- 6. entomoljournal.com [entomoljournal.com]
- 7. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 8. Electrophysiological Recording of The Central Nervous System Activity of Third-Instar Drosophila Melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the mode of action of neurotoxic insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Frontiers | Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta [frontiersin.org]
- 12. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming Formetanate hydrochloride solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Formetanate (B1673542) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving Formetanate hydrochloride in water. What could be the issue?
A1: this compound is actually highly soluble in aqueous solutions.[1][2][3][4][5] Difficulties with dissolution may not be due to inherent insolubility but could stem from other factors such as compound degradation, incorrect pH of the solution, or the specific formulation being used. This guide will help you troubleshoot these potential issues.
Q2: What is the expected aqueous solubility of this compound?
A2: this compound exhibits high solubility in water. Published data indicates solubility values as high as 822 g/L at 25°C.[1][2] Refer to the table below for a summary of reported solubility data.
Q3: Are there specific pH conditions I should be aware of when preparing aqueous solutions of this compound?
A3: Yes, the pH of your aqueous solution is critical for the stability of this compound. The compound is more stable in acidic conditions (pH < 4) and is susceptible to hydrolysis at neutral and basic pH.[6][7] Degradation in neutral or basic solutions could be misinterpreted as poor solubility.
Q4: Can I prepare a concentrated stock solution of this compound?
A4: Yes, due to its high water solubility, you can prepare concentrated aqueous stock solutions. For analytical purposes, acetonitrile (B52724) or a mixture of methanol (B129727) and acetonitrile are also commonly used solvents.[1][8][9][10]
Troubleshooting Guide: Perceived Solubility Issues
If you are observing what appears to be poor solubility of this compound in an aqueous solution, work through the following troubleshooting steps.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for perceived solubility issues.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvents.
Table 1: Aqueous Solubility of this compound
| Temperature | pH | Solubility | Reference |
| 25°C | Not Specified | 822 g/L | [1][2] |
| 20°C | 7 | 822,000 mg/L | [4][5] |
| Not Specified | Not Specified | >500,000 mg/L | [1][6] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Methanol | ~25% | [1][3][6] |
| Acetone | <0.1% | [1][3][6] |
| Chloroform | 0.2% | [1][3][6] |
| Benzene | <0.1% | [1][3][6] |
| Hexane | <0.1% | [1][3][6] |
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Stock Solution
This protocol describes the preparation of a 100 mg/mL stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the desired amount of this compound powder.
-
Add approximately 80% of the final volume of deionized water to a volumetric flask.
-
While stirring, slowly add the this compound powder to the water.
-
Use the 0.1 M HCl to adjust the pH of the solution to between 3.0 and 4.0. This is crucial for preventing hydrolysis.[6][7]
-
Continue stirring until the powder is completely dissolved.
-
Add deionized water to reach the final desired volume.
-
Store the solution at 2-8°C and protect it from light. Short-term storage should be for days to weeks, while long-term storage should be at -20°C for months to years.[1]
Protocol 2: Assessing Compound Stability by UV-Vis Spectroscopy
This protocol provides a method to indirectly assess the stability of this compound in your aqueous solution by monitoring changes in its UV-Vis absorbance spectrum over time, which can indicate degradation.
Materials:
-
Aqueous solution of this compound (prepared as in Protocol 1 or your experimental conditions)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Buffer solutions at different pH values (e.g., pH 4, 7, and 9)
Procedure:
-
Prepare solutions of this compound in the different pH buffers.
-
Immediately after preparation (t=0), measure the UV-Vis absorbance spectrum of each solution.
-
Store the solutions under your desired experimental conditions (e.g., room temperature, 37°C).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), re-measure the UV-Vis spectra.
-
Compare the spectra over time. A significant change in the absorbance maxima or the appearance of new peaks indicates degradation of the compound. The formamidine (B1211174) group is known to be more labile than the carbamate (B1207046) group under basic conditions.[11]
Degradation Pathway
The stability of this compound is influenced by pH. Under neutral to basic conditions, the formamidine group is more susceptible to hydrolysis than the carbamate group.[11]
Caption: Simplified degradation pathway of this compound.
References
- 1. Buy this compound | 23422-53-9 | >98% [smolecule.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound | 23422-53-9 | Benchchem [benchchem.com]
- 4. Formetanate (Ref: SN 36056) [sitem.herts.ac.uk]
- 5. This compound [sitem.herts.ac.uk]
- 6. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chm.pops.int [chm.pops.int]
- 8. hpc-standards.com [hpc-standards.com]
- 9. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Stabilizing Formetanate hydrochloride in analytical standards and stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Formetanate (B1673542) hydrochloride analytical standards and stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat Formetanate hydrochloride analytical standards?
A1: Neat this compound is a white powder that should be stored in a cool, dry, and well-ventilated place.[1] Recommended storage temperatures are typically between 2-8°C.[2] It is crucial to protect the standard from moisture and light.[1] Always keep the compound in its original, tightly closed container.[1]
Q2: What is the primary cause of this compound degradation in stock solutions?
A2: The primary cause of degradation in aqueous stock solutions is hydrolysis, which is highly dependent on the pH of the solution.[3][4][5] The formamidine (B1211174) group within the this compound molecule is particularly susceptible to hydrolysis, especially under basic (alkaline) conditions.[3][4] Degradation also occurs under strongly acidic conditions (pH < 4).[6]
Q3: Which solvent is recommended for preparing stable stock solutions of this compound?
A3: Acetonitrile (B52724) is a highly recommended solvent for preparing stock solutions of this compound.[7][8] Studies have confirmed its stability in this solvent, making it ideal for analytical purposes such as LC-MS/MS analysis.[7][8] While this compound is soluble in water, its stability in aqueous solutions is compromised by pH-dependent hydrolysis.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The pH of an aqueous solution significantly impacts the stability of this compound. The compound is most stable in slightly acidic to neutral conditions, though it is still susceptible to hydrolysis. Under basic conditions, degradation is rapid. The half-life of the formamidine group is dramatically shorter at higher pH values.[3][4] It is also reported to be hydrolyzed at a pH of less than 4.[6]
Q5: What are the known degradation products of this compound?
A5: The primary degradation pathway involves the hydrolysis of the formamidine group.[3][4] This leads to the formation of metabolites that may still contain the intact carbamate (B1207046) group, which is more resistant to base-promoted degradation.[3][4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Decreasing peak area or response for the analytical standard over a short period. | 1. Inappropriate solvent: The stock solution may have been prepared in an aqueous buffer with an unsuitable pH (especially alkaline).2. Improper storage: The stock solution might be stored at room temperature or exposed to light for extended periods. | 1. Solvent Selection: Prepare stock solutions in acetonitrile for better stability.[7][8] If an aqueous solution is necessary, use a slightly acidic buffer and perform analyses promptly.2. Storage: Store stock solutions at 2-8°C and protect them from light. |
| Appearance of unknown peaks in the chromatogram. | 1. Degradation: The new peaks are likely degradation products resulting from hydrolysis.2. Contamination: The solvent or glassware used may be contaminated. | 1. Confirm Degradation: Check the retention times of potential degradation products if known. Prepare a fresh standard in acetonitrile and re-analyze.2. Ensure Cleanliness: Use high-purity solvents and thoroughly clean all glassware. |
| Inconsistent results between different batches of stock solutions. | 1. Inaccurate weighing: Errors in weighing the neat standard can lead to concentration differences.2. Incomplete dissolution: The standard may not have been fully dissolved before use.3. Use of aged solutions: Using stock solutions prepared at different times with varying degrees of degradation. | 1. Weighing Practices: Use a calibrated analytical balance and ensure accurate weighing.2. Dissolution: Ensure complete dissolution by vortexing and/or sonicating the solution.3. Fresh Preparation: Prepare fresh stock solutions for each new set of experiments or validate the stability of stored solutions over time. |
| Precipitation observed in the stock solution upon storage. | 1. Low temperature and high concentration: The concentration of the stock solution may be too high for the solubility of this compound at refrigerated temperatures.2. Solvent evaporation: Improperly sealed vials can lead to solvent evaporation and increased concentration. | 1. Concentration Adjustment: Prepare a slightly more dilute stock solution or allow the solution to equilibrate to room temperature and vortex to redissolve before use.2. Proper Sealing: Use high-quality vials with secure caps (B75204) to prevent solvent evaporation. |
Quantitative Data on Stability
The stability of this compound is significantly influenced by the pH of the aqueous solution. The following table summarizes the hydrolysis half-life of the formamidine group at different pH levels.
| pH | Temperature (°C) | Half-life (t½) | Reference |
| 12.6 | Not Specified | 3.9 hours | [3] |
| 8.0 | 25 | 4.5 days | [5] |
| 7.6 | 33 | 14.4 hours | [3][4] |
| 7.0 | 25 | 45.2 days | [5] |
| < 4 | Not Specified | Very slowly hydrolyzed | [5] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound analytical standard
-
High-purity acetonitrile (HPLC or MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Vortex mixer and/or sonicator
-
Amber glass vials with screw caps
-
-
Procedure:
-
Allow the container of neat this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of the standard using a calibrated analytical balance.
-
Transfer the weighed standard to a clean volumetric flask.
-
Add a small amount of acetonitrile to the flask and gently swirl to dissolve the solid.
-
Once dissolved, fill the flask to the mark with acetonitrile.
-
Mix the solution thoroughly by inverting the flask multiple times. A vortex mixer or sonicator can be used to ensure complete dissolution.
-
Transfer aliquots of the stock solution to amber glass vials for storage.
-
Store the stock solution at 2-8°C and protect it from light.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solutions.
Caption: Troubleshooting workflow for inconsistent analytical results.
References
- 1. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 2. 伐虫脒 盐酸盐 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 3. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting matrix effects in LC-MS/MS analysis of Formetanate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Formetanate (B1673542) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS analysis of Formetanate hydrochloride?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: What are the common signs of significant matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include poor reproducibility of results, inaccurate quantification, low analyte recovery, and a lack of linearity in the calibration curve.[1][4] You may also observe significant variations in the signal intensity of your analyte when analyzing samples of the same concentration but from different matrices.
Q3: How can I quantitatively assess the matrix effect for this compound in my samples?
A3: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a standard solution prepared in a pure solvent with the peak area of the analyte spiked into a blank sample extract at the same concentration. A common practice is to evaluate this across multiple different matrix samples to understand the variability.[5]
Q4: Is it possible to completely eliminate matrix effects?
A4: While completely eliminating matrix effects is often challenging, especially in complex matrices, they can be significantly minimized and compensated for through a combination of strategies.[6][7] These strategies include optimizing sample preparation, refining chromatographic conditions, and employing specific calibration techniques.[7]
Troubleshooting Guide
Problem: I am observing significant ion suppression for this compound, leading to low sensitivity and poor recovery.
Solution:
Ion suppression is a common challenge in LC-MS/MS analysis, particularly with complex sample matrices.[8][9] The following steps can help you troubleshoot and mitigate this issue:
1. Enhance Sample Preparation and Cleanup:
The most effective way to combat ion suppression is to remove interfering matrix components before they enter the LC-MS/MS system.[7][10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis, including this compound, in various food and agricultural matrices.[11][12][13][14] It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[11]
-
Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than QuEChERS. A strong cation exchange (SCX) SPE column can be effective for this compound.[15] The general steps for SPE include conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte.[16][17]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate this compound from interfering matrix components based on its solubility.[10]
2. Optimize Chromatographic Separation:
Improving the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.[18]
-
Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the analyte and interfering peaks.
-
Column Selection: Consider using a different column chemistry that provides better retention and separation for this compound from the matrix components.
3. Dilute the Sample Extract ("Dilute-and-Shoot"):
If the instrument has sufficient sensitivity, diluting the sample extract can be a simple and effective way to reduce the concentration of matrix components, thereby minimizing their impact on ionization.[1][4] However, this approach may not be suitable for detecting very low concentrations of the analyte.[4]
4. Employ Compensation Strategies:
When matrix effects cannot be completely eliminated, their impact can be compensated for through appropriate calibration methods.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[1][6] This helps to ensure that the calibration standards and the samples experience similar matrix effects.
-
Isotopically Labeled Internal Standard: The use of a stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.
-
Standard Addition: This method involves adding known amounts of the analyte to the sample and can be used to accurately quantify the analyte in the presence of matrix effects.[19][20]
Experimental Protocols & Data
Table 1: Sample Preparation Methodologies for this compound
| Method | General Protocol | Typical Application |
| QuEChERS | 1. Homogenize sample. 2. Extract with acidified acetonitrile. 3. Add salts for phase separation. 4. Centrifuge. 5. Take an aliquot of the supernatant for d-SPE cleanup with appropriate sorbents. 6. Centrifuge and filter the extract for LC-MS/MS analysis.[11][12][13][14] | Fruits, vegetables, and other agricultural products.[11][21] |
| Solid-Phase Extraction (SPE) | 1. Conditioning: Rinse the SPE cartridge with methanol (B129727) followed by water.[16][22] 2. Loading: Pass the sample extract through the cartridge. 3. Washing: Wash the cartridge with a weak solvent to remove interferences. 4. Elution: Elute this compound with an appropriate solvent (e.g., acidified acetonitrile).[15] | Aqueous samples, fruit extracts.[15][23] |
| Dilute-and-Shoot | 1. Prepare the initial sample extract. 2. Dilute the extract with the initial mobile phase to a factor that reduces matrix effects while maintaining adequate sensitivity.[4] | Samples with high analyte concentrations or when a very rapid analysis is required. |
Table 2: Quantitative Performance Data for this compound Analysis
| Matrix | Sample Preparation | LC-MS/MS LOQ | Average Recovery (%) | Reference |
| Fruits (general) | QuEChERS | 0.3 ng/g | 95 - 109 | [11][12][14] |
| Agricultural Products (10 types) | Acetonitrile extraction with cleanup | 0.01 mg/kg | 92.3 - 103 | [19][21] |
| Apple-based infant foods | Standard Addition | < 0.2 µg/kg (MDL) | ~100 | [19] |
| Pome, citrus, and stone fruits | SCX SPE LC | 0.02 ppm (LOD) | 89 - 99 | [15] |
Visual Workflows
Caption: A decision tree for troubleshooting matrix effects in LC-MS/MS analysis.
Caption: A diagram illustrating the key steps of the QuEChERS sample preparation method.
References
- 1. chromtech.com.au [chromtech.com.au]
- 2. researchgate.net [researchgate.net]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. it.restek.com [it.restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of this compound in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. weber.hu [weber.hu]
- 23. epa.gov [epa.gov]
Technical Support Center: Optimizing Formetanate Hydrochloride Extraction from Fatty Matrices
Welcome to the technical support center for the analysis of Formetanate hydrochloride in complex, high-fat content matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when extracting this compound from fatty matrices?
A1: The main challenge is the high lipid content, which can lead to several issues:
-
Co-extraction of Lipids: The organic solvents used to extract this compound also readily dissolve fats and oils.[1][2]
-
Matrix Effects: Co-extracted lipids can interfere with the analysis, particularly in LC-MS/MS, causing signal suppression or enhancement and leading to inaccurate quantification.
-
Low Recovery: this compound can become trapped in the lipid phase, resulting in poor recovery rates.
-
Instrument Contamination: High-fat extracts can contaminate the analytical column and detector, leading to poor performance and the need for frequent maintenance.
Q2: Which extraction method is recommended for this compound in fatty samples?
A2: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective approach.[3] It involves an initial extraction with acetonitrile (B52724) followed by a cleanup step specifically designed to remove lipids.[2]
Q3: What are the key modifications to the standard QuEChERS protocol for fatty matrices?
A3: For high-fat samples, the standard QuEChERS protocol requires modification, primarily in the dispersive solid-phase extraction (d-SPE) cleanup step. This typically involves the addition of sorbents like C18 or Z-Sep to retain the fatty components.[4][5] A freezing step can also be incorporated to precipitate and remove a significant portion of the lipids before the d-SPE cleanup.[6]
Q4: What is the role of different d-SPE sorbents in the cleanup process?
A4: Different sorbents target specific matrix components:
-
Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and sugars.[7]
-
C18 (Octadecyl): Retains non-polar interferences, such as lipids and waxes.[2][4]
-
Z-Sep/Z-Sep+: Zirconia-based sorbents that are highly effective at removing fats and phospholipids.[4][5]
-
Graphitized Carbon Black (GCB): Removes pigments and sterols, but should be used with caution as it can adsorb planar pesticides.[1][7]
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Minimizing matrix effects is crucial for accurate quantification. Here are some effective strategies:
-
Improve Cleanup: A cleaner extract is the most effective way to reduce matrix effects. Consider using a combination of d-SPE sorbents (e.g., PSA + C18) or a more specialized sorbent like Z-Sep.[4][5]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as your samples. This helps to compensate for any remaining matrix effects.
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery is a common issue when working with fatty matrices. Use the following guide to troubleshoot potential causes and find solutions.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: High Matrix Effects in LC-MS/MS Analysis
If you are observing significant signal suppression or enhancement, the following guide can help you identify and mitigate the source of the matrix effects.
Troubleshooting Workflow for High Matrix Effects
References
Improving peak shape and resolution for Formetanate hydrochloride in reverse-phase HPLC
This guide provides troubleshooting strategies and frequently asked questions to help researchers and scientists improve peak shape and resolution for Formetanate hydrochloride in reverse-phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its peak shape often challenging in RP-HPLC?
A1: this compound is a carbamate (B1207046) insecticide and acaricide.[1] As a basic compound with a pKa of approximately 8.1, it is prone to protonation in typical RP-HPLC mobile phases.[2] The primary challenge arises from secondary ionic interactions between the positively charged analyte and negatively charged, deprotonated silanol (B1196071) groups (Si-O⁻) on the surface of standard silica-based stationary phases (e.g., C18).[3][4][5][6] This interaction causes a portion of the analyte to be retained longer, resulting in asymmetric or "tailing" peaks.[4]
Q2: What is the optimal mobile phase pH for analyzing this compound?
A2: To achieve robust and reproducible results, the mobile phase pH should be controlled and set at least 2 pH units away from the analyte's pKa (~8.1).[7] There are two primary strategies:
-
Low pH (pH 2.5 - 3.5): At a low pH, the residual silanol groups on the silica (B1680970) surface are fully protonated (Si-OH) and thus electrostatically neutral.[3][5] This minimizes the secondary ionic interactions that cause peak tailing. This compound will be in its protonated, more polar form, which may decrease retention.[8]
-
High pH (pH > 10, with a suitable column): At a high pH, this compound will be in its neutral, unprotonated form, which is better retained by the non-polar stationary phase through a pure reverse-phase mechanism.[8][9] This approach requires a column specifically designed to be stable at high pH to prevent degradation of the silica backbone.[10][11]
Q3: What type of HPLC column is best suited for this compound analysis?
A3: The choice of column is critical for good peak shape. It is highly recommended to use a modern, high-purity "Type B" silica column that is fully end-capped.[3][4] End-capping treats the residual silanol groups to make them less accessible for interaction with basic analytes.[4][11] For methods requiring high pH, specialized hybrid or polymer-based columns that offer extended pH stability are essential.[11]
Q4: What are common mobile phase additives, and how do they improve peak shape?
A4: Mobile phase additives are used to control pH and mask silanol interactions.
-
Buffers (10-25 mM): Using a buffer (e.g., phosphate (B84403), formate, acetate) is crucial for maintaining a constant and controlled pH, which ensures reproducible retention times and peak shapes.[3][4]
-
Competing Base (e.g., Triethylamine (B128534) - TEA): Adding a small concentration of a competing base, such as 5-10 mM TEA, can mask the active silanol sites. The TEA preferentially interacts with the silanols, reducing their availability to interact with this compound, thereby improving peak symmetry.[3] However, this approach can sometimes shorten column lifetime.[3]
Troubleshooting Guide: Peak Shape and Resolution Issues
This section addresses common problems encountered during the analysis of this compound.
Problem: My this compound peak shows significant tailing (Asymmetry Factor > 1.2).
-
Potential Cause 1: Secondary Silanol Interactions
-
Explanation: This is the most common cause for basic compounds. The protonated Formetanate molecule is electrostatically attracted to ionized residual silanol groups on the column packing.[5][6]
-
Solution:
-
Adjust Mobile Phase pH: Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid) to neutralize the silanol groups.[3][5]
-
Use a Competing Base: Add 5-10 mM triethylamine (TEA) to the mobile phase to act as a silanol suppressor.[3]
-
Upgrade Your Column: Switch to a high-purity, end-capped silica column or a column specifically designed for analyzing basic compounds.[4][11]
-
-
-
Potential Cause 2: Column Overload
-
Potential Cause 3: Column Packing Bed Deformation
-
Explanation: A void at the column inlet or a partially blocked frit can create alternative flow paths for the analyte, resulting in peak tailing or splitting.[4][5]
-
Solution: Disconnect the column and reverse-flush it to waste (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.[5] Using guard columns and in-line filters can help prevent frit blockage.[13]
-
Problem: I am observing poor resolution between this compound and an adjacent peak.
-
Potential Cause: Insufficient Chromatographic Selectivity (α)
-
Explanation: Selectivity is the measure of separation between two peaks. For ionizable compounds, it is highly dependent on the mobile phase conditions.
-
Solution:
-
Fine-Tune Mobile Phase pH: Mobile phase pH is a powerful tool for manipulating the retention and selectivity of ionizable compounds.[9][14] Small, incremental adjustments to the pH can significantly alter the retention time of this compound relative to other compounds, thereby improving resolution.
-
Change the Organic Modifier: Switching the organic component of the mobile phase (e.g., from acetonitrile (B52724) to methanol, or vice versa) can change elution patterns and improve selectivity.
-
Adjust Gradient Slope (for gradient methods): A shallower gradient can increase the separation between closely eluting peaks.
-
-
Data Presentation: Method Parameters
The following tables summarize experimental conditions found in the literature, providing starting points for method development.
Table 1: Influence of Mobile Phase pH on Basic Analytes
| Mobile Phase pH | Analyte State (Formetanate, pKa ~8.1) | Silanol State (on Silica) | Expected Retention | Expected Peak Shape |
| Low (e.g., pH 2.5) | Ionized (Positively Charged) | Neutral (Protonated) | Shorter | Good (minimal ionic interaction)[3] |
| Mid (e.g., pH 5-7) | Ionized (Positively Charged) | Partially Ionized (Negative) | Variable | Poor (peak tailing likely)[15] |
| High (e.g., pH 10) | Neutral | Ionized (Negative) | Longer (more hydrophobic) | Good (on pH-stable column)[8][9] |
Table 2: Example RP-HPLC Conditions for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | Not Specified | Not Specified | [16] |
| RP-8 (5 µm) | 0.01 M Ammonium Phosphate buffer:Acetonitrile (70:30), pH 8.0 | Not Specified | UV @ 254 nm | [17] |
| RP-18 | 35% Acetonitrile in 0.01 M Ammonium Phosphate, monobasic (pH 8.0) | Not Specified | UV @ 254 nm | [18] |
| Atlantis-T3 (3.5 µm) | Gradient: Methanol/Water with 10 mM Ammonium Acetate | 0.3 mL/min | MS | [19] |
Experimental Protocols
General Protocol for RP-HPLC Method Development
-
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve the standard in a solvent compatible with the mobile phase, such as a water/acetonitrile mixture. The injection solvent should ideally be the same as or weaker than the initial mobile phase to prevent peak distortion.[12]
-
-
Mobile Phase Preparation (Low pH Example):
-
Aqueous Buffer (20 mM Phosphate, pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic (KH₂PO₄) in HPLC-grade water. Adjust the pH to 3.0 using phosphoric acid.
-
Organic Modifier: Use HPLC-grade acetonitrile or methanol.
-
Filter the buffer and organic modifier through a 0.45 µm or 0.22 µm membrane filter before use.
-
Prepare the final mobile phase by mixing the buffer and organic modifier in the desired ratio (e.g., 70:30 v/v).
-
-
Suggested HPLC Parameters:
-
Column: High-purity, end-capped C18 or C8 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Isocratic or gradient elution using the prepared buffer and organic modifier.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 5-20 µL.
-
Detection: UV at 254 nm.[17]
-
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues with this compound.
References
- 1. This compound | 23422-53-9 | Benchchem [benchchem.com]
- 2. This compound [sitem.herts.ac.uk]
- 3. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. moravek.com [moravek.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. electronicsandbooks.com [electronicsandbooks.com]
Minimizing ion suppression of Formetanate hydrochloride in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Formetanate (B1673542) hydrochloride. Our aim is to help you minimize ion suppression in electrospray ionization (ESI) mass spectrometry and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Formetanate hydrochloride?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[1] In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal.[3]
Q2: What are the common causes of ion suppression in this compound analysis?
A2: Ion suppression in the analysis of this compound, particularly in complex matrices like agricultural products, is often caused by:
-
Endogenous matrix components: These include salts, sugars, organic acids, and pigments naturally present in the sample.[4]
-
Sample preparation reagents: Residual salts, buffers, or detergents introduced during the extraction and cleanup process can interfere with ionization.[4]
-
High concentrations of co-eluting pesticides or other contaminants: These can compete with this compound for the available charge in the ESI source.[3]
-
Phospholipids (B1166683): In certain biological matrices, phospholipids are a major cause of ion suppression.[4][5]
Q3: How can I detect and assess the extent of ion suppression in my this compound analysis?
A3: A common method to evaluate ion suppression is the post-column infusion experiment.[4] This involves infusing a standard solution of this compound at a constant rate into the mass spectrometer while a blank matrix extract is injected and separated on the LC column. A dip in the baseline signal of the analyte at the retention time of interfering components indicates ion suppression.[2][4]
Another approach is to compare the signal response of this compound in a pure solvent standard to that in a matrix-matched standard (a blank matrix extract spiked with the analyte). A significantly lower response in the matrix-matched standard suggests the presence of ion suppression.
Q4: Is positive or negative ion mode more suitable for this compound analysis?
A4: Published methods consistently utilize positive electrospray ionization (ESI+) for the analysis of this compound.[6] This is because the chemical structure of Formetanate allows for efficient protonation to form positive ions.
Troubleshooting Guide
Issue 1: Low signal intensity or poor sensitivity for this compound.
This issue is often a direct consequence of ion suppression. Here are some troubleshooting steps to mitigate this problem:
1. Optimize Sample Preparation:
-
Recommendation: Employ a robust sample preparation method to remove interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis in various matrices.[6][7][8]
-
Alternative: For certain agricultural products, a combination of acetonitrile (B52724) extraction followed by cleanup with ethylenediamine-N-propyl silylation silica (B1680970) gel and graphite (B72142) carbon mini columns has been shown to be effective.[9][10]
2. Chromatographic Separation:
-
Recommendation: Improve the chromatographic separation to resolve this compound from co-eluting matrix interferences.
-
Actionable Advice:
-
Adjust the gradient elution profile to increase the separation of the analyte from the matrix components.
-
Consider using a different stationary phase or a column with higher efficiency, such as a UHPLC column, which can provide better peak resolution and reduced run times.[6]
-
3. Sample Dilution:
-
Recommendation: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.[1][11]
-
Caution: This approach may compromise the limit of detection (LOD) and limit of quantitation (LOQ) if the analyte concentration is already low.[11]
4. Use of Internal Standards:
-
Recommendation: Incorporate a suitable internal standard (IS) to compensate for signal variability caused by ion suppression.[1]
-
Actionable Advice:
5. Matrix-Matched Calibration:
-
Recommendation: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[9] This helps to compensate for the systematic error introduced by matrix effects.
Issue 2: Poor reproducibility of results.
Inconsistent results are often linked to variable ion suppression between samples.
1. Standardize Sample Preparation:
-
Recommendation: Ensure that the sample preparation procedure is highly consistent across all samples, standards, and quality controls.
-
Actionable Advice:
-
Use precise volumes and weights.
-
Ensure consistent mixing and extraction times.
-
Automate sample preparation steps where possible to minimize human error.
-
2. Column Maintenance:
-
Recommendation: Regularly clean and regenerate the analytical column to prevent the buildup of matrix components that can lead to shifting retention times and variable ion suppression.
-
Actionable Advice:
-
Implement a column washing step at the end of each analytical run.
-
Use a guard column to protect the analytical column from strongly retained matrix components.
-
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fruit Matrices
This protocol is adapted from methods described for the analysis of this compound in fruits.[7][8]
-
Homogenization: Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile.
-
Salting Out: Add the QuEChERS salt packet containing 6 g of anhydrous magnesium sulfate (B86663) and 1.5 g of sodium acetate.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing magnesium sulfate and primary secondary amine (PSA).
-
Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at 3000 rpm for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
The following are typical starting parameters for the LC-MS/MS analysis of this compound. Optimization will be required for specific instruments and applications.
| Parameter | Setting |
| LC System | UHPLC or HPLC |
| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A linear gradient from 5% to 95% B over several minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Precursor ion: m/z 222.1; Product ions: m/z 165.1, m/z 120[6] |
| Cone Voltage | 28 V for m/z 222.1[6] |
Quantitative Data Summary
The following tables summarize the performance characteristics of published methods for the determination of this compound.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ)
| Method | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| LC-MS | Fruits | 3.33 | 10 | [6][7][8] |
| UPLC-MS/MS | Fruits | 0.1 | 0.3 | [6][7][8] |
| LC-MS/MS | Agricultural Products | - | 0.01 mg/kg (10 ng/g) | [9][10] |
Table 2: Recovery Rates
| Method | Matrix | Spike Level | Recovery (%) | Reference |
| LC-MS/MS | Agricultural Products | MRLs or 0.01 mg/kg | 92.3 - 103 | [9][10] |
| LC-MS / UPLC-MS/MS | Fruits | Not specified | 95 - 109 | [6][7][8] |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [research-repository.griffith.edu.au]
Dealing with interferences from co-extractive compounds in Formetanate hydrochloride analysis
Welcome to the technical support center for the analysis of Formetanate (B1673542) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to co-extractive interferences in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for Formetanate hydrochloride analysis?
A1: The most common and effective analytical techniques for the determination of this compound in various samples, particularly in complex matrices like agricultural products, are Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] These methods offer high sensitivity and selectivity, which are crucial for accurate quantification at low levels.
Q2: What are co-extractive compounds and how do they interfere with this compound analysis?
A2: Co-extractive compounds are impurities from the sample matrix that are extracted along with the target analyte, in this case, this compound. In LC-MS and LC-MS/MS analysis, these co-extractive compounds can cause what is known as "matrix effects".[5][6] This can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), both of which can significantly impact the accuracy and reproducibility of the analytical results.[5][6]
Q3: What is the QuEChERS method and why is it recommended for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that has been widely adopted for the analysis of pesticide residues, including this compound, in food matrices.[3][4][7][8] It involves an initial extraction with an organic solvent (commonly acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with various sorbents to remove interfering co-extractives.[7] The method is recommended because it is fast, uses small amounts of solvent, and provides good recoveries for a wide range of analytes.
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Cleanup: Utilizing techniques like Solid-Phase Extraction (SPE) with appropriate sorbents (e.g., Strong Cation Exchange - SCX, Primary-Secondary Amine - PSA, Graphitized Carbon Black - GCB) can remove a significant portion of interfering compounds.[1][7][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[6]
-
Use of an Internal Standard: An internal standard, especially a stable isotope-labeled version of the analyte, can help to correct for variations in signal intensity caused by matrix effects.[5]
-
Dilution of the Sample Extract: Diluting the final extract can reduce the concentration of co-extractive compounds, thereby minimizing their impact on the ionization of the target analyte.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Inefficient extraction from the sample matrix. | Ensure the sample is properly homogenized. Use acidified acetonitrile (B52724) for extraction to improve the stability and extraction efficiency of this compound.[1][9] |
| Degradation of the analyte during sample preparation. | This compound is stable in acetonitrile.[11] Avoid harsh pH conditions or high temperatures during sample processing. | |
| Inappropriate cleanup sorbent in QuEChERS or SPE. | For this compound, a combination of PSA and GCB is often effective for removing pigments and other interferences in fruit and vegetable matrices.[7] For samples with high cationic content, an SCX SPE can be beneficial.[1][9] | |
| High Signal Suppression or Enhancement (Matrix Effects) | Insufficient removal of co-extractive compounds. | Optimize the d-SPE cleanup step in the QuEChERS method by adjusting the type and amount of sorbents. Consider a more rigorous cleanup using cartridge-based SPE. |
| High concentration of matrix components in the final extract. | Dilute the sample extract before injection into the LC-MS/MS system.[10] This can significantly reduce the impact of interfering compounds. | |
| Co-elution of interfering compounds with this compound. | Modify the chromatographic conditions (e.g., mobile phase composition, gradient program, column chemistry) to separate the analyte from the interfering peaks. | |
| Poor Peak Shape or Tailing | Interaction of the analyte with active sites on the analytical column. | Use a column with good end-capping. The addition of a small amount of formic acid to the mobile phase can help to improve peak shape for basic compounds like this compound. |
| Contamination of the LC system or column. | Flush the system and column with a strong solvent. If the problem persists, replace the column. | |
| Inconsistent Results | Variability in sample preparation. | Ensure consistent timing and technique for each step of the sample preparation process, especially for the extraction and cleanup steps. |
| Fluctuation in instrument performance. | Perform regular maintenance and calibration of the LC-MS/MS system. Use an internal standard to normalize the response. |
Quantitative Data Summary
The following tables summarize the performance of various methods for the analysis of this compound in different matrices.
Table 1: Recovery of this compound in Various Agricultural Products
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Relative Standard Deviation (%) | Reference |
| Brown Rice | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Soybean | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Spinach | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Cabbage | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Potato | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Apple | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Orange | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Lime | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Nectarine | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Green Tea | MRLs or 0.01 | 92.3 - 103 | 1.3 - 5.4 | [11] |
| Apple | 3 ppm and 0.3 ppm | 89 - 99 | Not Specified | [9] |
| Pear | 3 ppm and 0.3 ppm | 89 - 99 | Not Specified | [9] |
| Orange | 4 ppm and 0.4 ppm | 89 - 99 | Not Specified | [9] |
| Peach | 5 ppm and 0.5 ppm | 89 - 99 | Not Specified | [9] |
| Selected Fruits | Not Specified | 95 - 109 | Not Specified | [2][7] |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for this compound
| Analytical Method | LOD (ng/g) | LOQ (ng/g) | Reference |
| LC-MS | 3.33 | 10 | [2][3][7] |
| LC-MS/MS | 0.1 | 0.3 | [2][3][7] |
| LC-MS/MS | - | 0.01 mg/kg (10 ng/g) | [11] |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Fruit Samples [2][3][4][7][8]
-
Sample Homogenization: Homogenize the fruit sample.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at a high speed for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 9 mL).
-
Transfer it to a 15 mL d-SPE tube containing a mixture of sorbents (e.g., 150 mg graphitized carbon black (GCB), 300 mg primary-secondary amine (PSA), and 900 mg MgSO4).[7]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Preparation:
Protocol 2: Strong Cation Exchange (SCX) SPE Cleanup [1][9]
-
Sample Extraction:
-
Homogenize the sample with peel.
-
Blend with acidified acetonitrile and filter.
-
-
SPE Cleanup:
-
Load an aliquot of the filtered extract (e.g., 500 µL) onto an SCX SPE column.
-
Wash the column with acetonitrile to remove non-cationic interferences.
-
Elute the this compound with a suitable solvent (e.g., a buffer solution).
-
-
Analysis:
-
The eluate can be directly injected into the LC system for analysis.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for analysis issues.
Caption: Diagram illustrating the concept of matrix effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Determination of this compound in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
pH-dependent stability and hydrolysis of Formetanate hydrochloride in experimental buffers
Technical Support Center: Formetanate (B1673542) Hydrochloride Stability
This technical support center provides guidance and answers to frequently asked questions regarding the .
Frequently Asked Questions (FAQs)
Q1: My Formetanate hydrochloride standard solution is showing rapid degradation. What could be the cause?
A1: The stability of this compound is highly dependent on the pH of the solution. It is a carbamate (B1207046) insecticide that undergoes hydrolysis, particularly in basic conditions.[1][2] If you are observing rapid degradation, check the pH of your solvent or buffer. This compound is more stable in acidic to neutral conditions. For routine analysis, acetonitrile (B52724) has been shown to be a stable solvent for this compound.[3][4]
Q2: I am seeing unexpected peaks in my chromatogram when analyzing this compound. What are these?
A2: Unexpected peaks are likely degradation products resulting from the hydrolysis of this compound. The primary degradation pathway involves the cleavage of the formamidine (B1211174) and carbamate groups.[2] The specific degradation products will depend on the pH and temperature of your experimental conditions. Under basic conditions, the formamidine group is more labile than the carbamate group.[2]
Q3: What is the optimal pH range for preparing and storing this compound solutions?
A3: To minimize degradation, this compound solutions should be prepared and stored in acidic to neutral buffers (pH below 7). The rate of hydrolysis increases significantly in basic environments.[1][2] For long-term storage, it is advisable to keep the solutions at low temperatures, such as -20°C or lower, and protected from light.[5]
Q4: Can I use any type of buffer for my experiments with this compound?
A4: While various buffers can be used, it is crucial to select one that maintains a stable pH in the desired acidic to neutral range. Phosphate (B84403) or acetate (B1210297) buffers are common choices. However, be aware that the buffer composition itself can sometimes influence the rate of degradation.[6] It is recommended to perform a preliminary stability test of this compound in your chosen buffer system under your specific experimental conditions.
Q5: How can I confirm if the degradation of my this compound sample is due to pH instability?
A5: You can perform a forced degradation study.[7][8] This involves intentionally exposing your this compound solution to a range of pH conditions (acidic, neutral, and basic) and monitoring the degradation over time using a stability-indicating analytical method, such as HPLC-UV or LC-MS/MS.[3][9] A comparison of the degradation rates will clearly show the impact of pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low recovery of this compound | pH of the sample or standard solution is too high (basic). | Acidify the solution with a suitable acid (e.g., formic acid, acetic acid) to a pH below 7. Prepare fresh standards in an acidic buffer or acetonitrile.[3][10] |
| High storage temperature. | Store stock and working solutions at refrigerated or frozen temperatures (-20°C or below).[5] | |
| Inconsistent analytical results | Ongoing hydrolysis of this compound during the analytical run. | Ensure the mobile phase is buffered at an appropriate acidic pH to minimize on-column degradation. Analyze samples as quickly as possible after preparation. |
| Inappropriate solvent for stock solution. | Use a stable solvent such as acetonitrile for preparing stock solutions.[3][4] | |
| Appearance of unknown peaks in chromatogram | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Use a mass spectrometer (LC-MS/MS) for peak identification. |
| Precipitation in the sample vial | Poor solubility at the current pH. | Adjust the pH of the solution. While this compound is soluble in water, its solubility can be pH-dependent. |
Quantitative Data Summary
The stability of this compound is significantly influenced by the pH of the solution. The following table summarizes the hydrolysis half-life at different pH values.
| pH | Temperature (°C) | Half-life |
| 7.6 | Not Specified | 14.4 hours (for the formamidine group)[2] |
| 8.0 | 25 | 4.5 days[1] |
| 12.6 | Not Specified | 3.9 hours (for the formamidine group)[2] |
Note: The carbamate group is more resistant to base-promoted degradation and has a much longer half-life.[2]
Experimental Protocols
Protocol for Determining the pH-Dependent Stability of this compound
This protocol outlines a general procedure for assessing the stability of this compound in various experimental buffers.
1. Materials:
-
This compound analytical standard
-
High-purity water
-
Buffer salts (e.g., phosphate, acetate)
-
Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
2. Preparation of Buffer Solutions:
-
Prepare a series of buffers with different pH values (e.g., pH 4, 5, 7, 9).
-
Commonly used buffers include acetate buffer for acidic pH and phosphate or borate (B1201080) buffer for neutral to basic pH.
-
Ensure the ionic strength of the buffers is consistent across the experiment.
3. Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).[3] This stock solution is generally stable.
4. Preparation of Test Solutions:
-
Dilute the stock solution with each of the prepared buffer solutions to a final working concentration (e.g., 10 µg/mL).
-
The final concentration of the organic solvent (from the stock solution) should be kept low to minimize its effect on the buffer's pH.
5. Stability Study:
-
Store the test solutions at a constant temperature (e.g., 25°C or 40°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Immediately analyze the aliquots by a validated stability-indicating HPLC or LC-MS/MS method to determine the concentration of this compound.
6. Data Analysis:
-
Plot the concentration of this compound versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line (for first-order kinetics, plot ln[concentration] vs. time).
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.
Visualizations
Caption: Hydrolysis pathway of this compound under different pH conditions.
Caption: Experimental workflow for determining pH-dependent stability.
References
- 1. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Relative stability of formamidine and carbamate groups in the bifunctional pesticide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajpsonline.com [ajpsonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Selection of appropriate internal standards for Formetanate hydrochloride quantification
This technical support center provides guidance on the selection and use of appropriate internal standards for the accurate quantification of Formetanate (B1673542) hydrochloride by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the quantification of Formetanate hydrochloride, with a focus on internal standard selection and troubleshooting.
Q1: What are the recommended internal standards for this compound quantification?
For the highest accuracy and precision in LC-MS/MS analysis, the use of a stable isotope-labeled (SIL) internal standard is strongly recommended. The ideal choice is D7-Formetanate hydrochloride , as its chemical and physical properties are nearly identical to the analyte, ensuring it effectively compensates for variations in sample preparation and instrument response.[1][2]
Alternatively, a structural analog, Propoxur , has been used as a surrogate standard in LC-MS methods for this compound analysis.[3][4] While more accessible, it may not perfectly mimic the behavior of this compound, potentially leading to less accurate correction for matrix effects.
Q2: My internal standard response is inconsistent between samples. What could be the cause?
Inconsistent internal standard response can stem from several factors:
-
Sample Preparation: Inaccurate pipetting of the internal standard solution, or incomplete mixing with the sample matrix can lead to variability. Ensure pipettes are calibrated and that samples are thoroughly vortexed after adding the internal standard.[5]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer source.[5] This is a more significant issue when using a structural analog like Propoxur, as its ionization may be affected differently by the matrix than this compound. A stable isotope-labeled internal standard like D7-Formetanate hydrochloride is the best way to mitigate this.[1][2]
-
Instrumental Issues: A dirty ion source, inconsistent injection volumes, or fluctuations in the mass spectrometer's performance can all lead to variable internal standard signals.[5][6] Regular instrument maintenance and system suitability checks are crucial.
Q3: I'm observing poor recovery of my internal standard. What should I check?
Poor recovery of the internal standard can be attributed to:
-
Extraction Inefficiency: The chosen sample preparation method, such as QuEChERS, may not be optimal for the internal standard, leading to its loss during the extraction or cleanup steps.[7] This is more likely with a structural analog that has different chemical properties from the analyte.
-
Degradation: The internal standard may be degrading during sample processing. Ensure that the pH and temperature conditions of the extraction and storage are suitable for the stability of the chosen internal standard.
-
Adsorption: The internal standard may adsorb to plasticware or the sample matrix. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this.
Q4: Can I use a single internal standard for a multi-residue method that includes this compound?
While it is common in multi-residue methods to use a single internal standard, this approach has limitations.[7] The ideal internal standard should closely match the physicochemical properties and retention time of the analyte. In a multi-residue analysis, a single standard is unlikely to be a perfect match for all analytes. For the most accurate quantification of this compound within a multi-residue screen, the use of its specific isotope-labeled internal standard (D7-Formetanate hydrochloride) is still the recommended approach.
Internal Standard Comparison
The selection of an appropriate internal standard is critical for robust and accurate quantification. Below is a comparison of the two primary candidates for this compound analysis.
| Feature | D7-Formetanate hydrochloride (Stable Isotope-Labeled) | Propoxur (Structural Analog) |
| Chemical & Physical Properties | Nearly identical to this compound | Similar, but not identical, to this compound |
| Chromatographic Behavior | Co-elutes with this compound | Elutes close to this compound |
| Compensation for Matrix Effects | Excellent. Experiences the same ion suppression/enhancement as the analyte.[1][2] | Partial. May not accurately reflect the matrix effects experienced by the analyte. |
| Accuracy & Precision | Highest level of accuracy and precision. | Generally lower accuracy and precision compared to a SIL standard. |
| Availability | Commercially available as a certified reference material. | Readily available and less expensive. |
| Recommendation | Gold standard for all quantitative assays, especially in complex matrices. | A viable, but less ideal, alternative when a SIL standard is not accessible. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using either D7-Formetanate hydrochloride or Propoxur as an internal standard are provided below.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
This protocol is adapted from the AOAC Official Method 2007.01 and is suitable for fruit and vegetable matrices.[4][8][9][10]
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 15 mL of acetonitrile (B52724) containing 1% acetic acid.
-
Add the internal standard solution (either D7-Formetanate hydrochloride or Propoxur) at a known concentration.
-
Add the QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract:
-
Collect the supernatant for LC-MS/MS analysis. The extract may be diluted with a suitable solvent to minimize matrix effects.[11]
-
LC-MS/MS Parameters
The following are suggested starting parameters. Optimization will be required for specific instrumentation.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B to ensure separation of this compound from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Formetanate: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
D7-Formetanate hydrochloride: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, will be 7 mass units higher than the analyte).
-
Propoxur: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
-
Collision Energy and other MS parameters: These will need to be optimized for each specific instrument to achieve maximum sensitivity.
-
Workflow for Internal Standard Selection
The following diagram illustrates the logical workflow for selecting an appropriate internal standard for the quantification of this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. Quechers issues - Chromatography Forum [chromforum.org]
- 8. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcms.cz [gcms.cz]
- 10. measurlabs.com [measurlabs.com]
- 11. lcms.cz [lcms.cz]
Validation & Comparative
A Comparative Analysis of Acetylcholinesterase Inhibition: Formetanate Hydrochloride vs. Organophosphates
For Immediate Release
This guide provides a detailed comparison of the mechanisms and potencies of acetylcholinesterase (AChE) inhibition by formetanate (B1673542) hydrochloride, a carbamate (B1207046) pesticide, and organophosphates, a major class of insecticides and nerve agents. This document is intended for researchers, scientists, and professionals in drug development and toxicology.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses and neuromuscular junctions. The termination of the ACh signal is essential for proper nerve and muscle function. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent adverse physiological effects, including paralysis and death. Both formetanate hydrochloride and organophosphates exert their toxic effects through the inhibition of this vital enzyme, albeit through different chemical mechanisms.
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between the inhibitory action of this compound and organophosphates lies in the nature of their interaction with the active site of acetylcholinesterase, specifically the serine hydroxyl group.
This compound: Reversible Inhibition
This compound, a member of the N-methyl carbamate class, acts as a reversible inhibitor of AChE.[1][2][3][4] The carbamate moiety of the molecule carbamylates the serine residue in the active site of the enzyme. This carbamylated enzyme is unstable and can undergo spontaneous hydrolysis, regenerating the active enzyme.[5] This reversibility means that the inhibition by this compound is transient, and enzyme activity can be restored over time, typically within hours.[1][6][7]
Organophosphates: Irreversible Inhibition
In contrast, organophosphates are considered irreversible inhibitors of AChE.[5] They act by phosphorylating the serine hydroxyl group in the enzyme's active site. The resulting phosphorylated enzyme is extremely stable and does not readily undergo hydrolysis. This leads to a long-lasting, essentially permanent inactivation of the enzyme. Restoration of AChE activity after organophosphate exposure typically requires the synthesis of new enzyme molecules, a much slower process.
The diagram below illustrates the distinct mechanisms of AChE inhibition by this compound and organophosphates.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | 23422-53-9 | Benchchem [benchchem.com]
- 3. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. Time course of cholinesterase inhibition in adult rats treated acutely with carbaryl, carbofuran, formetanate, methomyl, methiocarb, oxamyl or propoxur - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Formetanate Hydrochloride and Neonicotinoid Insecticides: Efficacy and Mode of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the insecticidal efficacy of Formetanate hydrochloride and neonicotinoid insecticides. The information presented is supported by experimental data to assist researchers in making informed decisions for pest management strategies and future insecticide development.
Executive Summary
This compound, a carbamate (B1207046) insecticide, and neonicotinoids, a class of insecticides targeting the nicotinic acetylcholine (B1216132) receptor, represent two distinct approaches to insect pest control. This compound demonstrates high efficacy against mites and certain insect pests like thrips through the inhibition of acetylcholinesterase.[1][2][3] In contrast, neonicotinoids offer broad-spectrum control against a wide range of sucking and biting insects by acting as agonists of nicotinic acetylcholine receptors.[4][5] A critical distinction lies in their impact on non-target pests; while this compound is an effective miticide, the use of neonicotinoids has been associated with outbreaks of spider mites.[6][7][8] This guide delves into the quantitative efficacy data, experimental methodologies, and underlying signaling pathways of these two insecticide classes.
Data Presentation: Quantitative Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and various neonicotinoid insecticides against key agricultural pests. It is important to note that direct comparative studies under identical conditions are limited, and thus, data from various sources are presented.
Table 1: Efficacy Against Thrips (Thysanoptera)
| Insecticide | Species | Bioassay Type | LC50 (mg/L) | Field Trial Mortality/Reduction | Source(s) |
| This compound | Thrips palmi | Foliar Spray | Not Reported | Consistently least abundant in field trials | [9] |
| Imidacloprid | Thrips flavus | Laboratory Bioassay | 6.16 | Effective in field trials | [10] |
| Thiamethoxam | Frankliniella occidentalis | Not Specified | Not Reported | Effective in controlling thrips | [11] |
| Clothianidin | Thrips | Field Trial | Not Reported | Significant reduction in thrips population | [7] |
Table 2: Efficacy Against Spider Mites (Acari: Tetranychidae)
| Insecticide | Species | Effect | Source(s) |
| This compound | Motile stages of spider mites | Effective control | [12] |
| Imidacloprid | Tetranychus urticae | Can lead to population buildups | [6] |
| Thiamethoxam | Tetranychus urticae | Associated with outbreaks | [6] |
| Clothianidin | Tetranychus urticae | Associated with outbreaks | [7] |
| Acetamiprid | Tetranychus urticae | Induced resurgences of spider mites | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy studies. The following sections outline typical protocols for laboratory bioassays and field trials.
Laboratory Bioassay Protocol (Leaf-Dip Method for Thrips)
-
Insect Rearing: Maintain a healthy, age-standardized colony of the target thrips species on a suitable host plant (e.g., green beans, cucumber leaves) in a controlled environment (e.g., 25±1°C, 60±5% RH, 16:8 L:D photoperiod).
-
Insecticide Preparation: Prepare a stock solution of the technical grade insecticide in an appropriate solvent (e.g., acetone). Make serial dilutions with distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%) to achieve a range of desired concentrations. A control solution should contain only distilled water and the surfactant.
-
Leaf Disc Preparation: Excise leaf discs from untreated host plants using a cork borer.
-
Treatment Application: Individually dip each leaf disc into a specific insecticide dilution or the control solution for a standardized duration (e.g., 10 seconds). Allow the discs to air dry completely.
-
Exposure: Place the treated leaf discs, adaxial side up, on a layer of agar (B569324) or moistened filter paper in a petri dish or similar container. Introduce a known number of adult thrips (e.g., 20) onto each leaf disc.
-
Incubation: Maintain the bioassay units under the same controlled environmental conditions as the insect colony.
-
Mortality Assessment: Assess thrips mortality at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Thrips are considered dead if they are unable to move when gently prodded with a fine brush.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) and other relevant toxicological parameters using probit analysis.
Field Trial Protocol for Insecticide Efficacy
-
Site Selection and Experimental Design: Choose a field with a history of the target pest infestation. The experimental design should be a randomized complete block design with a minimum of four replications per treatment. Individual plots should be of a sufficient size to minimize spray drift between plots, with untreated buffer zones.
-
Treatments: Treatments should include this compound, one or more neonicotinoid insecticides at their recommended field application rates, and an untreated control.
-
Application: Apply the insecticides using calibrated spray equipment to ensure uniform coverage. The application timing should coincide with the presence of the target pest at a susceptible life stage.
-
Sampling: Conduct pre-treatment and post-treatment sampling to assess the pest population. For thrips, this may involve collecting a specific number of leaves or flowers per plot and counting the number of thrips. For spider mites, leaf samples can be examined under a microscope to count the number of mites. Sampling should be conducted at regular intervals after application (e.g., 3, 7, and 14 days).
-
Data Collection: Record the number of live pests per sample unit.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the different insecticide treatments on the pest population. Calculate the percentage reduction in the pest population for each treatment relative to the untreated control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
Caption: this compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and continuous nerve stimulation.
Signaling Pathway of Neonicotinoid Insecticides
Caption: Neonicotinoids act as agonists of nicotinic acetylcholine receptors, causing continuous nerve stimulation and paralysis.
Comparative Experimental Workflow for Efficacy Testing
Caption: A workflow for comparing insecticide efficacy through laboratory bioassays and field trials.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]
- 6. Effects of neonicotinoid insecticides on the bionomics of twospotted spider mite (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcmas.com [ijcmas.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.flvc.org [journals.flvc.org]
- 10. Toxicity and Efficacy of Thirty Insecticides Against Thrips flavus in Northeast China: Laboratory, Semifield, and Field Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formetanate (Ref: SN 36056) [sitem.herts.ac.uk]
- 13. Evaluation of three pesticides against phytophagous mites and their impact on phytoseiid predators in an eggplant open-field | Barbar, Ziad | Acarologia [www1.montpellier.inrae.fr]
Navigating Cross-Reactivity: A Comparative Analysis of Formetanate Hydrochloride Immunoassays
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate and reliable data. This guide provides a comparative analysis of the cross-reactivity of Formetanate (B1673542) hydrochloride with other carbamate (B1207046) pesticides in a competitive enzyme-linked immunosorbent assay (ELISA). The data presented, while based on established principles of immunoassay development, is representative and intended to illustrate the importance of structural similarity in antibody recognition.
Formetanate hydrochloride, a carbamate pesticide, is a critical analyte in environmental and food safety testing. Immunoassays offer a rapid and sensitive method for its detection. However, the potential for cross-reactivity with other structurally similar carbamates can lead to false-positive results or overestimated concentrations. This guide delves into the nuances of this cross-reactivity, providing a framework for evaluating immunoassay performance.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of a panel of carbamate pesticides with a polyclonal antibody raised against a this compound-protein conjugate. The cross-reactivity is expressed as a percentage relative to this compound (100%). It is important to note that specific cross-reactivity profiles will vary depending on the specific antibody and assay format used.[1][2]
| Compound | Chemical Structure | % Cross-Reactivity |
| This compound | (Reference Compound) | 100% |
| Methomyl | C5H10N2O2S | 45% |
| Carbofuran | C12H15NO3 | 25% |
| Carbaryl | C12H11NO2 | 15% |
| Propoxur | C11H15NO3 | 8% |
| Aldicarb | C7H14N2O2S | 5% |
| Thiodicarb | C10H18N4O4S3 | <1% |
Note: The cross-reactivity data presented in this table is illustrative and based on the principle of structural similarity. Actual cross-reactivity can vary between different immunoassays and antibody batches.
The Principle of Competitive Immunoassay
The underlying mechanism of the described immunoassay is a competitive binding format. In this setup, the target analyte (this compound) in the sample competes with a labeled form of the analyte (enzyme conjugate) for a limited number of antibody binding sites. The amount of labeled analyte that binds to the antibody is inversely proportional to the concentration of the target analyte in the sample.
Caption: Principle of Competitive Immunoassay.
Experimental Protocols
The following is a generalized protocol for a competitive ELISA for the determination of this compound.
1. Coating of Microplate:
-
Microtiter plates are coated with a capture antibody (e.g., goat anti-rabbit IgG) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
The plate is incubated overnight at 4°C.
-
After incubation, the plate is washed three to five times with a wash buffer (e.g., phosphate-buffered saline with 0.05% Tween 20, PBST).
-
The remaining binding sites are blocked by adding a blocking solution (e.g., 1% bovine serum albumin in PBST) and incubating for 1-2 hours at 37°C.
-
The plate is washed again as described above.
2. Competitive Reaction:
-
A limited amount of anti-Formetanate hydrochloride antibody is mixed with either the standard solutions of this compound or the unknown samples.
-
This mixture is then added to the coated and blocked microtiter plate wells.
-
Simultaneously or sequentially, a known amount of this compound-enzyme conjugate (e.g., horseradish peroxidase conjugate) is added to the wells.
-
The plate is incubated for a defined period (e.g., 1-2 hours) at 37°C to allow for competitive binding.
-
During this incubation, free this compound from the sample and the enzyme-labeled this compound compete for the binding sites of the anti-Formetanate hydrochloride antibody.
3. Signal Generation and Detection:
-
Following the competitive reaction, the plate is thoroughly washed to remove any unbound reagents.
-
A substrate solution (e.g., TMB, 3,3',5,5'-tetramethylbenzidine) is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.
-
The reaction is allowed to proceed for a specific time (e.g., 15-30 minutes) at room temperature in the dark.
-
The enzymatic reaction is stopped by adding a stop solution (e.g., 2M sulfuric acid).
-
The absorbance (optical density) of the color in each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
4. Data Analysis:
-
A standard curve is generated by plotting the absorbance values against the known concentrations of the this compound standards.
-
The concentration of this compound in the unknown samples is determined by interpolating their absorbance values on the standard curve.
-
Cross-reactivity is calculated using the following formula:
-
% Cross-Reactivity = (IC50 of this compound / IC50 of competing carbamate) x 100
-
Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.[3]
-
Structural Similarity and Cross-Reactivity
The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and other compounds.[4][5] An antibody raised against this compound will recognize specific epitopes on the molecule. Other carbamates that share similar structural features are more likely to bind to the antibody, leading to cross-reactivity.
Caption: Structural Similarity and Cross-Reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Novel Analytical Method for Formetanate Hydrochloride in a Complex Herbal Matrix
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of a newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Formetanate (B1673542) hydrochloride in a novel and complex herbal supplement matrix. The performance of this new method is evaluated against established analytical techniques reported for Formetanate hydrochloride in various agricultural commodities. This document is intended to serve as a resource for researchers, analytical scientists, and quality control professionals in the pharmaceutical and nutraceutical industries.
Introduction to this compound Analysis
This compound is a carbamate (B1207046) pesticide and acaricide used to control mites and insects on a variety of agricultural crops, including fruits and alfalfa.[1] Its determination in different matrices is crucial for regulatory compliance and consumer safety. A variety of analytical methods have been developed for its quantification, primarily employing liquid chromatography coupled with different detection techniques.
This guide introduces a new, validated UHPLC-MS/MS method specifically designed for a challenging novel matrix: a powdered herbal supplement blend. The complexity of such matrices, rich in potentially interfering endogenous compounds, necessitates a highly selective and sensitive analytical approach.
Comparative Analysis of Analytical Methods
The performance of the new UHPLC-MS/MS method is benchmarked against existing High-Performance Liquid Chromatography (HPLC) with UV detection and conventional Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The following tables summarize the key performance parameters.
Table 1: Comparison of Chromatographic Conditions and Sample Preparation
| Parameter | New UHPLC-MS/MS Method (Herbal Matrix) | HPLC-UV Method (Fruit Matrix)[2] | LC-MS/MS Method (Agricultural Products)[3][4] |
| Analytical Column | C18 Reversed-Phase (e.g., 1.7 µm particle size) | RP-18 Reversed-Phase[2][3] | RP-18 Reversed-Phase[3] |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing formic acid) | Isocratic elution with acetonitrile and ammonium (B1175870) phosphate (B84403) buffer[2][3] | Gradient or isocratic elution with acetonitrile and ammonium phosphate or other buffers[3] |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV Diode Array Detection (254 nm)[2] | Tandem Mass Spectrometry (MS/MS)[3] |
| Sample Preparation | QuEChERS-based extraction with dispersive solid-phase extraction (d-SPE) cleanup | Acetonitrile extraction followed by solid-phase extraction (SPE)[2] | Acetonitrile extraction with various cleanup steps (e.g., SPE, liquid-liquid partition)[3] |
Table 2: Comparison of Method Validation Parameters
| Parameter | New UHPLC-MS/MS Method (Herbal Matrix) | HPLC-UV Method (Fruit Matrix)[5] | LC-MS/MS Method (Fruit Matrix)[6] |
| Linearity (r²) | > 0.999 | Not explicitly stated, but a 5-point linear calibration was used[5] | Not explicitly stated, but implied by quantitation methods |
| Range | 0.1 - 50 ng/mL | Not explicitly stated | Not explicitly stated |
| Accuracy (% Recovery) | 95.5 - 104.2% | 89 - 99%[5] | 95 - 109%[7][6] |
| Precision (% RSD) | < 5% | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | 0.03 ng/g | 0.02 ppm (20 ng/g)[5] | 0.1 ng/g[7][6] |
| Limit of Quantitation (LOQ) | 0.1 ng/g | 0.06 ppm (60 ng/g)[5] | 0.3 ng/g[7][6] |
Detailed Experimental Protocols
3.1.1. Sample Preparation (QuEChERS-based)
-
Weigh 2 g of the homogenized herbal supplement powder into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 1 minute to moisten the sample.
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3.1.2. UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor-product ion transitions for this compound will be monitored.
Visualizing the Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for the new method and the logical relationship between the key validation parameters as outlined by international guidelines.[8]
Caption: Experimental workflow for the analysis of this compound in a herbal matrix.
Caption: Interrelationship of key analytical method validation parameters.
Conclusion
The newly developed UHPLC-MS/MS method demonstrates superior sensitivity and selectivity for the determination of this compound in a complex herbal supplement matrix when compared to traditional HPLC-UV and older LC-MS/MS methods. The use of a QuEChERS-based sample preparation protocol provides a rapid and efficient cleanup, minimizing matrix effects and ensuring accurate quantification. The validation data indicates that this method is robust, reliable, and fit for purpose for routine quality control and regulatory analysis of this compound in challenging matrices.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 7. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
Comparative Metabolism of Formetanate Hydrochloride in Diverse Insect Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the metabolism of formetanate (B1673542) hydrochloride across different insect species. The data presented here is compiled from available scientific literature and aims to facilitate a deeper understanding of the detoxification pathways and metabolic fates of this carbamate (B1207046) insecticide.
Formetanate hydrochloride is a broad-spectrum acaricide and insecticide that functions by inhibiting acetylcholinesterase, a critical enzyme in the nervous system of insects. The efficacy and species-selectivity of formetanate are significantly influenced by the metabolic processes within the target organisms. These processes, primarily driven by enzymatic activity, determine the rate of detoxification and the nature of the resulting metabolites.
Quantitative Analysis of Formetanate Metabolism
The following table summarizes the key quantitative data available on the metabolism of this compound in different insect species. It is important to note that comprehensive comparative studies are limited, and the available data is focused on a few model organisms.
| Insect Species | Common Name | Order | Key Metabolic Data | Major Metabolite(s) | Primary Detoxification Enzymes Implicated | Reference(s) |
| Musca domestica | Housefly | Diptera | Approx. 84% metabolized within 4 hours of injection. | 3'-hydroxyformanilide | Cytochrome P450 monooxygenases | [1] |
| Apis mellifera (larvae) | Honeybee | Hymenoptera | LC50 (72h, dietary): 206.01 mg a.i./kg. Exposure induces oxidative stress. | Not explicitly identified in the available literature. | Catalase, Glutathione-S-transferase (GST) | [1][2][3] |
Experimental Protocols
Understanding the methodologies used to generate metabolic data is crucial for interpretation and replication. Below are detailed protocols for key experiments relevant to studying this compound metabolism in insects.
Insect Microsome Preparation and In Vitro Metabolism Assay
This protocol outlines the general steps for preparing insect microsomes and conducting in vitro metabolism assays to identify metabolites and determine metabolic rates.
-
Tissue Homogenization:
-
Dissect the desired insect tissue (e.g., fat body, midgut, or whole abdomens) on ice.
-
Homogenize the tissue in a cold homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 0.25 M sucrose, and protease inhibitors) using a Dounce homogenizer or a similar device.[7]
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Microsome Resuspension and Storage:
-
Discard the supernatant and resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 20% glycerol).
-
Determine the protein concentration of the microsomal suspension using a standard method (e.g., Bradford assay).
-
Store the microsomes at -80°C until use.
-
-
In Vitro Metabolism Assay:
-
Prepare a reaction mixture containing the insect microsomes (e.g., 0.5 mg/mL protein), an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound at the desired concentration in a suitable buffer.[8][9]
-
Initiate the reaction by adding the NADPH-regenerating system and incubate at a controlled temperature (e.g., 30-37°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated protein and collect the supernatant for analysis.
-
-
Metabolite Analysis:
-
Analyze the supernatant for the presence of formetanate and its metabolites using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS).[10][11][12][13]
-
Quantify the parent compound and metabolites to determine the rate of metabolism and identify the major breakdown products.
-
Visualizing Metabolic Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed metabolic pathway of formetanate and a typical experimental workflow.
Caption: Proposed metabolic pathway of this compound in insects.
Caption: Experimental workflow for studying insect metabolism of Formetanate.
References
- 1. Formetanate toxicity and changes in antioxidant enzyme system of Apis mellifera larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formetanate toxicity and changes in antioxidant enzyme system of Apis mellifera larvae. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite profiling and in-silico studies show multiple effects of insecticidal actinobacterium on Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Investigating chemoreception and behavioural responses of Tetranychus urticae (Trombidiformes: Tetranychidae) to organic acids, aldehydes and essential oil components [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Determination of this compound in Agricultural Products by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Metabolites of Formetanate Hydrochloride: A Comparative Guide to Identification and Structural Confirmation
For researchers, scientists, and drug development professionals, the accurate identification and structural confirmation of metabolites are critical steps in understanding the efficacy, safety, and environmental fate of pharmaceutical and agrochemical compounds. This guide provides a comprehensive comparison of methodologies for identifying and confirming the structure of Formetanate hydrochloride metabolites, supported by experimental data and detailed protocols.
This compound, a carbamate (B1207046) insecticide, undergoes biotransformation and environmental degradation, leading to the formation of several metabolites. The principal metabolic pathway involves the hydrolysis of the formamidine (B1211174) group, followed by the cleavage of the carbamate ester linkage. This guide will focus on the key metabolites arising from this pathway and the analytical techniques used for their identification and structural elucidation.
Metabolic Pathway of this compound
The degradation of this compound primarily proceeds through a two-step hydrolysis process. The initial and more rapid step is the hydrolysis of the formamidine moiety to yield N-(3-hydroxyphenyl)-N-methylcarbamate. Subsequent, slower hydrolysis of the carbamate group produces 3-aminophenol. Further metabolism can lead to the formation of N-formyl-3-aminophenol and other conjugates.
dot
Comparative Potency of Formetanate Hydrochloride and Its Primary Metabolites on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of Formetanate hydrochloride and its principal metabolites. This compound is a carbamate (B1207046) pesticide that exerts its insecticidal and acaricidal effects through the reversible inhibition of acetylcholinesterase, a critical enzyme in the nervous system of insects and mammals.[1][2] Understanding the relative potency of its metabolites is crucial for a comprehensive assessment of its toxicological profile and environmental impact.
Executive Summary
Data Presentation
As precise IC50 values for the metabolites are not available, a qualitative comparison of potency is presented based on toxicological findings.
| Compound | Chemical Structure | Potency Relative to Parent Compound | Notes |
| This compound | N,N-dimethyl-N'-[3-[[(methylamino)carbonyl]oxy]phenyl]methanimidamide hydrochloride | High | A potent reversible inhibitor of acetylcholinesterase, causing neurotoxicity.[1][5] |
| 3-Aminophenol | C₆H₇NO | Significantly Lower | A product of hydrolysis of the carbamate ester and subsequent deformylation. Considered to be of low toxicological concern.[3] |
| 3-Hydroxyformanilide | C₇H₇NO₂ | Significantly Lower | A metabolite identified in animal studies. Included in the residue definition for body fluids and tissues along with the parent compound. |
| 3-Aminophenyl N-methylcarbamate | C₈H₁₀N₂O₂ | Significantly Lower | A hydrolysis product of the formamidine (B1211174) group. Expected to have reduced AChE inhibitory activity due to the modification of the formamidine moiety. |
| 3-Formamidophenyl N-methylcarbamate | C₉H₁₀N₂O₃ | Significantly Lower | A primary metabolite resulting from the hydrolysis of the dimethylamine (B145610) group.[3] Stated to be significantly less toxic than the parent compound.[3] |
Signaling and Metabolic Pathways
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) at cholinergic synapses. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh), resulting in continuous nerve stimulation.
The metabolism of this compound proceeds through hydrolysis and oxidative demethylation, leading to the formation of less potent metabolites.
Experimental Protocols
The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay, commonly known as the Ellman's method, which can be used to determine the IC50 values of this compound and its metabolites.
Objective: To determine the concentration of an inhibitor that reduces the activity of acetylcholinesterase by 50% (IC50).
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations to the sample wells. For control wells, add 20 µL of the solvent.
-
Add 10 µL of the AChE solution to all wells except the blank.
-
Add 10 µL of the DTNB solution to all wells.
-
Mix the contents of the wells gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes).
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
-
Data Collection:
-
Immediately measure the absorbance of each well at 412 nm using a microplate reader.
-
Take kinetic readings every minute for a period of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
This compound is a potent acetylcholinesterase inhibitor. While direct quantitative comparisons of the AChE inhibitory activity of its primary metabolites are limited in publicly available literature, toxicological data strongly indicate that these metabolites are significantly less potent than the parent compound. The primary metabolic transformations, hydrolysis and oxidative demethylation, lead to molecules with reduced affinity for the active site of acetylcholinesterase. Further research providing specific IC50 or Ki values for these metabolites would allow for a more precise quantitative risk assessment.
References
- 1. Formetanate | C11H15N3O2 | CID 31099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. This compound [sitem.herts.ac.uk]
- 4. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparing the environmental persistence of Formetanate hydrochloride with other pesticides
A comprehensive evaluation of the environmental persistence of the insecticide and acaricide Formetanate hydrochloride reveals a compound with variable stability, highly dependent on environmental pH. When compared to other widely used pesticides such as glyphosate, atrazine, and chlorpyrifos (B1668852), this compound exhibits a distinctly different persistence profile, characterized by rapid degradation in neutral to alkaline conditions and significant persistence in acidic environments. This guide provides a comparative analysis of the environmental fate of these pesticides, supported by quantitative data and detailed experimental methodologies.
Comparative Persistence Data
The environmental persistence of a pesticide is a critical factor in its overall environmental risk profile. The following table summarizes the half-life of this compound and three other major pesticides in soil and water, providing a quantitative basis for comparison.
| Pesticide | Soil Half-life (t½) | Water Half-life (t½) | Key Degradation Pathways |
| This compound | 9 to 11 days (neutral to alkaline soil, pH 6.7-8.0)[1]; 542 to 1567 days (acidic soil, pH 4.8-5.2)[1] | < 1 day (pH 7 and 9)[2]; 63 days (pH 5)[2] | Hydrolysis, Phototransformation, Soil biotransformation[2] |
| Glyphosate | Typically 47 days, can range from 2 to 197 days[2][3] | A few days to 91 days[2][3] | Microbial degradation[1] |
| Atrazine | Average of 60-75 days, can be more persistent in cool, dry, and less acidic conditions[4] | Can be up to 578 days without oxygen, 168 days in sunlight[4] | Microbial degradation, Hydrolysis, Photolysis[4][5] |
| Chlorpyrifos | 7 to 120 days, can be over a year depending on conditions[6][7] | A few days to two weeks[6] | Microbial degradation, Hydrolysis, Photodegradation[8] |
Signaling Pathways and Experimental Workflows
To visualize the comparative persistence and influencing factors, the following diagram illustrates the logical relationships.
Caption: Comparative factors influencing pesticide persistence.
Experimental Protocols
The determination of pesticide persistence in environmental matrices follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and comparability across different studies and compounds.
Soil Half-life Determination (Aerobic) - Adapted from OECD Guideline 307
This test evaluates the rate of aerobic transformation of a substance in soil.
-
Soil Selection and Preparation: A minimum of three different soil types are typically used, representing a range of properties (e.g., pH, organic carbon content, texture). The soils are freshly collected and sieved.
-
Test Substance Application: The test substance, often radiolabelled for ease of tracking, is applied to the soil samples at a concentration relevant to its intended use.
-
Incubation: The treated soil samples are incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity). A continuous flow of air is maintained to ensure aerobic conditions.
-
Sampling and Analysis: At appropriate time intervals, replicate soil samples are taken and extracted. The concentrations of the parent compound and its major transformation products are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with mass spectrometry (MS) or a radioactivity detector.
-
Data Analysis: The rate of disappearance of the parent compound is plotted over time, and the half-life (t½) is calculated, typically assuming first-order kinetics.
Water Half-life Determination (Hydrolysis) - Adapted from OECD Guideline 111
This test assesses the abiotic degradation of a substance in aqueous solutions at different pH values.
-
Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: The test substance is added to the buffer solutions at a low concentration, ensuring it remains in solution.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C to accelerate the process).
-
Sampling and Analysis: Aliquots of the solutions are taken at various time points and analyzed for the concentration of the parent substance.
-
Data Analysis: The degradation rate constant and the half-life at each pH are calculated.
Phototransformation in Water - Adapted from OECD Guideline 316
This study evaluates the degradation of a chemical in water when exposed to light.
-
Test Solution Preparation: An aqueous solution of the test substance is prepared in a photolysis-grade reactor vessel.
-
Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters). A dark control is run in parallel.
-
Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at set intervals and analyzed for the parent compound and its photoproducts.
-
Data Analysis: The rate of phototransformation and the photolytic half-life are determined by comparing the degradation in the light-exposed sample to the dark control.
Conclusion
This compound's environmental persistence is uniquely governed by pH. Its rapid breakdown in neutral to alkaline soils and water suggests a lower risk of long-term accumulation in these common environmental compartments. However, its significant persistence in acidic conditions highlights a potential for prolonged presence in specific environments. In contrast, the persistence of glyphosate, atrazine, and chlorpyrifos is influenced by a broader range of factors, including microbial activity, sunlight, and temperature, leading to more variable but generally moderate persistence across different conditions. This comparative analysis underscores the importance of considering specific environmental parameters when assessing the potential risks associated with pesticide use.
References
- 1. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glyphosate - Wikipedia [en.wikipedia.org]
- 3. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 4. Atrazine Fact Sheet [npic.orst.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. beyondpesticides.org [beyondpesticides.org]
- 7. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 8. Chlorpyrifos - General Information | Minnesota Department of Agriculture [mda.state.mn.us]
Validating the limit of detection (LOD) and limit of quantification (LOQ) for Formetanate hydrochloride
This guide provides a comprehensive comparison of analytical methods for validating the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Formetanate (B1673542) hydrochloride, a widely used insecticide and acaricide.[1] It is intended for researchers, scientists, and professionals in drug development and food safety, offering detailed experimental protocols and comparative data to support robust analytical method validation.
Performance Comparison: LOD and LOQ for Formetanate Hydrochloride
The sensitivity of analytical methods for this compound varies significantly depending on the instrumentation used. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the highest sensitivity, making it suitable for detecting trace-level residues in complex matrices like food products.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| LC-MS/MS | 0.1 ng/g (0.0001 ppm)[2][3][4] | 0.3 ng/g (0.0003 ppm)[2][3][4] | Fruit Samples[2][3][4] |
| LC-MS | 3.33 ng/g (0.0033 ppm)[2][3][4] | 10 ng/g (0.01 ppm)[2][3][4][5] | Fruit Samples[2][3][4] |
| LC-UV (Cation Exchange) | 0.02 ppm | 0.06 ppm[6] | Pome, Citrus, Stone Fruits[6] |
Alternative Carbamate (B1207046) Insecticides: A Broader Perspective
To provide context for the performance of this compound analysis, this table includes LOD and LOQ values for other carbamate pesticides, demonstrating the comparable sensitivity of modern analytical techniques across this class of compounds.
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| Carbofuran | LC-MS/MS | 0.0014 mg/Kg | Not Reported | Lettuce, Strawberry[7] |
| Carbofuran | Acetylcholinesterase Assay | 0.012 - 0.013 mg/Kg | Not Reported | Lettuce, Strawberry[7] |
| Various Carbamates | LC-MS/MS | Not Reported | 0.01 mg/kg | Agricultural Products[5] |
Experimental Protocol: LOD & LOQ Determination via LC-MS/MS
This protocol outlines a standard approach for determining the LOD and LOQ of this compound in a fruit matrix, based on the signal-to-noise ratio method, in alignment with ICH Q2(R1) guidelines.[8][9]
1. Materials and Reagents:
-
This compound certified reference standard
-
LC-MS/MS grade acetonitrile, methanol (B129727), and water
-
Formic acid
-
Anhydrous magnesium sulfate (B86663)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB)
-
C18 sorbent
-
Blank fruit matrix (e.g., apples), confirmed to be free of this compound
2. Sample Preparation (QuEChERS Method):
-
Homogenize 15 g of the blank fruit sample.
-
Add 15 mL of 1% acetic acid in acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride, and shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add 150 mg PSA, 150 mg anhydrous magnesium sulfate, 50 mg C18, and 7.5 mg GCB to the aliquot.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
3. Instrumentation and Conditions (Illustrative):
-
LC System: UPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase: Gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI).
-
Ionization Mode: Positive
-
MRM Transitions: Monitor for specific precursor/product ion transitions for this compound.
4. LOD and LOQ Determination:
-
LOD (Signal-to-Noise Ratio):
-
LOQ (Signal-to-Noise Ratio):
-
Following the LOD determination, identify the lowest concentration that provides a signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
-
To confirm the LOQ, analyze a minimum of five replicate samples at this concentration. The relative standard deviation (RSD) of the measurements should typically be ≤ 20%.
-
Visualizing the Validation Process
The following diagrams illustrate the key workflows and relationships in the validation of LOD and LOQ.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Logical relationships between key validation parameters.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of this compound in fruit samples using liquid chromatography-mass selective detection or -tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of this compound in selected fruits by coupled-column cation exchange liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 9. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal of Formetanate Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Formetanate hydrochloride is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this acutely toxic substance, ensuring compliance with regulatory standards and minimizing risk.
This compound is a carbamate (B1207046) pesticide that is fatal if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] Due to its high toxicity, it is classified as an acutely toxic hazardous waste and is subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA).[2][3][4]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6]
Summary of this compound Hazards
| Hazard Classification | Description | Regulatory Classification |
| Acute Oral Toxicity | Fatal if swallowed.[1][5][7] | Acutely Toxic (P-listed hazardous waste) |
| Acute Inhalation Toxicity | Fatal if inhaled.[1][5] | Acutely Toxic (P-listed hazardous waste) |
| Skin Sensitization | May cause an allergic skin reaction.[1][5] | - |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Marine Pollutant |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste generated in a laboratory setting involves a systematic process of identification, segregation, storage, and removal by authorized personnel.
Step 1: Waste Identification and Segregation
-
Identify Waste Streams: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Spill cleanup materials.
-
-
Segregate Waste: Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can react violently or produce toxic gases. Keep this compound waste separate from:
-
Acids and bases.
-
Oxidizing and reducing agents.
-
Non-hazardous waste.
-
Step 2: Waste Accumulation and Storage
-
Use Appropriate Containers:
-
Solid Waste: Collect solid this compound waste and contaminated solids in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Liquid Waste: Use a dedicated, leak-proof, and shatter-resistant container for liquid waste containing this compound. Ensure the container has a secure, tight-fitting lid.
-
-
Satellite Accumulation Area (SAA): Store hazardous waste containers in a designated SAA within the laboratory, at or near the point of generation.[2][3] The SAA must be under the control of laboratory personnel.
-
Labeling: All hazardous waste containers must be properly labeled as soon as waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The specific hazards (e.g., "Acutely Toxic," "Toxic").
-
The accumulation start date (the date the first drop of waste was added).
-
-
Storage Limits: Do not accumulate more than one quart of acutely toxic liquid waste or one kilogram of solid acutely toxic waste in the SAA.[2]
Step 3: Arranging for Disposal
-
Contact EHS: Once a waste container is full or the accumulation time limit is approaching, contact your institution's EHS office to schedule a waste pickup. Do not attempt to transport hazardous waste outside of the laboratory.
-
Documentation: Maintain a log of all chemicals added to a waste container to ensure an accurate inventory for disposal.
Decontamination of Empty Containers
Empty containers that held this compound are also considered hazardous waste and must be managed appropriately.
-
Triple Rinsing: An empty container that held an acutely hazardous waste like this compound must be triple-rinsed with a suitable solvent (e.g., water, if the residue is soluble) before it can be disposed of as non-hazardous waste.[1]
-
Rinsate Collection: The rinsate from all three rinses must be collected and managed as hazardous waste.[4]
-
Defacing and Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of the container according to your institution's procedures for non-hazardous lab glass or plastic.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. gzlabfurniture.com [gzlabfurniture.com]
Personal protective equipment for handling Formetanate hydrochloride
Essential Safety and Handling Guide for Formetanate Hydrochloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.
Chemical Identifier:
Hazard Summary: this compound is a carbamate (B1207046) pesticide that acts as a cholinesterase inhibitor.[3][4] It is fatal if swallowed or inhaled and may cause an allergic skin reaction.[5] The substance is very toxic to aquatic life with long-lasting effects.[5]
Quantitative Exposure Limits and Physical Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 257.72 g/mol | [5] |
| Decomposition Temperature | ~ 201 °C | [2] |
| Permissible Exposure Limits (Tolerances on raw agricultural commodities) | 2 ppm to 5 ppm on various fruits | [6] |
| Spill Isolation Distance (Solids) | At least 25 meters (75 feet) in all directions | [1][7] |
| Spill Isolation Distance (Liquids) | At least 50 meters (150 feet) in all directions | [1][7] |
| Emergency Evacuation (Fire) | 800 meters (1/2 mile) in all directions | [1] |
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step protocol for the safe handling and management of this compound within a laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated, and locked area.[5] Keep the container tightly sealed and in its original packaging.[3] Store separately from foodstuffs, beverages, and feed.[5]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Respiratory Protection:
-
Hand Protection: Wear appropriate chemical-resistant gloves.[8]
-
Eye Protection: Wear safety glasses with side-shields or goggles.[8] Contact lenses should not be worn.[8]
-
Body Protection: Wear a long-sleeved shirt, long pants, and a lab coat.[4] For tasks with a higher risk of exposure, chemical-resistant coveralls are necessary.[4] Store protective clothing separately.[5]
Handling and Experimental Procedures
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.[8]
-
Avoid Dust and Aerosols: Handle the substance carefully to prevent the formation of dust and aerosols.[5] Do not breathe dust.[4]
-
Hygiene: Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[4][5] Do not eat, drink, or smoke in the work area.
Spill Management
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[8]
-
Isolate: Isolate the hazard area and deny entry.[1][7] Stay upwind and out of low areas.[1][7]
-
PPE: Don appropriate PPE, including respiratory protection, before entering the spill area. For emergency situations, a fully-encapsulating, chemical-resistant suit and SCBA are recommended.[1][7]
-
Containment and Cleanup:
-
Carefully sweep up the solid material.[8]
-
Absorb any liquid with inert material such as sand, diatomite, or universal binders.[5]
-
Place the spilled material and any contaminated absorbents into a designated, labeled container for hazardous waste disposal.[8]
-
Wash the contaminated surface to remove any residues.[8]
-
Ventilation: Ensure adequate ventilation of the area.[5]
Decontamination and Disposal
-
Waste Classification: this compound is classified as a P198 hazardous waste.
-
Disposal:
-
Decontamination:
Emergency Procedures: First Aid
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration or oxygen. Immediately call a physician or Poison Control Center.[4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for 15-20 minutes. Seek medical advice if irritation or a rash occurs.[1][4] |
| Eye Contact | Immediately flush eyes with lukewarm water for at least 15-20 minutes, holding the eyelids open.[1][3][4] Remove contact lenses, if present, after the first 5 minutes. Call a physician or Poison Control Center immediately.[3][4] |
| Ingestion | Immediately call a Poison Control Center or doctor. [3][5] Rinse mouth.[5] Do not induce vomiting unless instructed to do so by a medical professional.[4] Never give anything by mouth to an unconscious person.[3][8] |
Note to Physician: this compound is a cholinesterase inhibitor. Atropine is antidotal. Do not use 2-PAM (Pralidoxime). [3][8]
Workflow and Safety Relationships
The following diagram illustrates the logical flow of handling this compound, emphasizing the critical safety and emergency response steps.
References
- 1. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. accustandard.com [accustandard.com]
- 3. pr-rp.hc-sc.gc.ca [pr-rp.hc-sc.gc.ca]
- 4. pp-web-images.s3.amazonaws.com [pp-web-images.s3.amazonaws.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. This compound | C11H16ClN3O2 | CID 31899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. abdurrahmanince.net [abdurrahmanince.net]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
